4-Cycloheptylbutanoic acid
Beschreibung
BenchChem offers high-quality 4-Cycloheptylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cycloheptylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |
InChI-Schlüssel |
YLIATKAZHYMRHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Strategic Synthesis of 4-Cycloheptylbutanoic Acid: A Guide for Core Moiety Construction
An In-depth Technical Guide for Drug Development Professionals
Abstract
4-Cycloheptylbutanoic acid represents a valuable lipophilic building block for drug discovery, incorporating a seven-membered carbocycle that can impart unique conformational properties to pharmacologically active agents. This guide provides a comprehensive overview of robust and scalable synthetic strategies for its preparation. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to select and optimize the most suitable pathway for their specific research and development objectives. The methodologies discussed include classical organometallic approaches, enolate alkylation strategies, and modern catalytic transformations, each evaluated for efficiency, scalability, and practicality.
Introduction: The Rationale for Cycloheptyl Moieties in Drug Design
The cycloheptyl group is an increasingly relevant scaffold in medicinal chemistry. Its larger, more flexible ring system compared to cyclohexyl or cyclopentyl analogues offers a distinct three-dimensional profile. This can facilitate novel binding interactions with protein targets, improve pharmacokinetic properties by increasing lipophilicity, and provide a scaffold that is less susceptible to metabolic degradation. 4-Cycloheptylbutanoic acid serves as a key intermediate, providing a handle for amide coupling, esterification, or further functional group transformations. This document outlines four primary retrosynthetic approaches to this target molecule.
Retrosynthetic Analysis and Strategic Overview
A logical disconnection of the target molecule, 4-cycloheptylbutanoic acid, reveals several strategic bond formations that form the basis of our discussion. The primary disconnections are at the C3-C4, C1-C2, and C-H/C=C bonds, leading to distinct synthetic paradigms.
Caption: Retrosynthetic analysis of 4-cycloheptylbutanoic acid.
This analysis logically guides us to four distinct and reliable synthetic strategies, each with its own set of advantages and experimental considerations.
Method 1: Grignard Reagent Carboxylation
This classic and highly reliable method builds the carboxylic acid moiety directly through the nucleophilic attack of an organomagnesium (Grignard) reagent on carbon dioxide.[1][2] The key is the preparation of the appropriate cycloheptyl-containing Grignard reagent.
Causality: The high polarity of the carbon-magnesium bond renders the carbon atom strongly nucleophilic and basic.[3] This allows it to attack the electrophilic carbon of CO₂, a robust and inexpensive C1 source.[4][5] The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will instantly quench the Grignard reagent by protonation, forming an alkane.[3][4]
Experimental Workflow
Caption: Workflow for Grignard carboxylation synthesis.
Detailed Protocol
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip it with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 3-cycloheptylpropyl bromide in anhydrous diethyl ether or THF to the dropping funnel. Add a small portion of the halide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
Carboxylation: In a separate flask, create a slurry of crushed dry ice (solid CO₂) in anhydrous ether. Slowly pour the prepared Grignard solution onto the dry ice slurry with vigorous stirring.[6]
-
Workup and Isolation: Once the addition is complete and the mixture has warmed to room temperature, add aqueous hydrochloric acid (e.g., 3M HCl) to protonate the carboxylate salt and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-cycloheptylbutanoic acid. Purification can be achieved by distillation or recrystallization.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids with two new carbon atoms appended to an alkyl halide.[7][8] This pathway offers excellent control and is tolerant of a wider range of functional groups compared to the Grignard method.
Causality: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting enolate is stabilized by resonance across two carbonyl groups. This allows for facile deprotonation with a relatively mild base like sodium ethoxide.[9] The resulting nucleophilic enolate can then be alkylated via an Sₙ2 reaction with a suitable electrophile, such as cycloheptylmethyl bromide. Subsequent hydrolysis of the diester followed by heating leads to decarboxylation, yielding the final product.[10][11]
Experimental Workflow
Caption: Workflow for malonic ester synthesis.
Detailed Protocol
-
Enolate Formation: In a flask equipped with a reflux condenser and stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.[9]
-
Alkylation: Add cycloheptylmethyl bromide to the solution of the malonate enolate. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze both ester groups to sodium carboxylates.
-
Decarboxylation: After hydrolysis is complete, cool the mixture and carefully acidify with concentrated HCl. Upon heating, the resulting malonic acid derivative will readily decarboxylate to yield 4-cycloheptylbutanoic acid.[12]
-
Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation under reduced pressure.
Method 3: Oxidation of 4-Cycloheptyl-1-butanol
If the corresponding primary alcohol, 4-cycloheptyl-1-butanol, is readily available or can be synthesized, its oxidation is one of the most direct routes to the carboxylic acid.[13]
Causality: Strong oxidizing agents, such as those based on chromium(VI) (e.g., Jones reagent) or potassium permanganate, can convert primary alcohols to carboxylic acids.[14][] The reaction proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. The choice of oxidant is critical to avoid side reactions and ensure a high yield.
Detailed Protocol (Using Jones Reagent)
-
Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.
-
Oxidation: Dissolve 4-cycloheptyl-1-butanol in acetone in a flask cooled in an ice bath. Add the Jones reagent dropwise with stirring. The reaction is exothermic and the color will change from orange to green.
-
Workup: After the addition is complete, add isopropanol to quench any excess oxidant. Dilute the mixture with water and extract the product with ether.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting crude acid can be purified by distillation or recrystallization.
Method 4: Modern Approach - Hydrocarboxylation of Alkenes
A more contemporary, atom-economical approach involves the direct hydrocarboxylation of an alkene precursor, such as 4-cycloheptyl-1-butene.[16] Recent advancements have enabled this transformation using catalysts and various sources for the carboxyl group, such as formic acid or carbon dioxide.[17][18]
Causality: These reactions typically proceed via a catalytic cycle involving a transition metal (e.g., palladium or rhodium).[16] The catalyst coordinates to the alkene, and through a series of steps involving insertion of a CO source and reductive elimination, the carboxylic acid is formed. This method can offer high regioselectivity, often favoring the linear (anti-Markovnikov) product.[17] A notable variation is the radical hydrocarboxylation using formate salts, which can be initiated photochemically.[19]
This method is presented as a forward-looking option for consideration, particularly in process chemistry where atom economy and the avoidance of stoichiometric reagents are paramount.
Comparative Analysis of Synthesis Routes
| Feature | Grignard Carboxylation | Malonic Ester Synthesis | Alcohol Oxidation | Alkene Hydrocarboxylation |
| Precursor | 3-Cycloheptylpropyl Halide | Cycloheptylmethyl Halide | 4-Cycloheptyl-1-butanol | 4-Cycloheptyl-1-butene |
| Key Reagents | Mg, CO₂, Acid | NaOEt, Diethyl Malonate, Base | Strong Oxidant (e.g., CrO₃) | Transition Metal Catalyst, CO source |
| Number of Steps | 2 (from halide) | 3 (from halide) | 1 (from alcohol) | 1 (from alkene) |
| Primary Advantages | High yield, reliable, inexpensive CO₂ source. | Good control, tolerates various functional groups. | Direct, high-yielding if alcohol is available. | Atom-economical, modern, potentially fewer steps. |
| Primary Challenges | Strict anhydrous conditions required. | Use of strong base, potential for dialkylation.[10] | Availability of alcohol precursor, use of toxic metals. | Catalyst cost and sensitivity, precursor availability. |
| Scalability | Excellent | Good | Good | Potentially Excellent |
Conclusion
The synthesis of 4-cycloheptylbutanoic acid is achievable through several robust chemical pathways.
-
For straightforward, scalable production where the precursor halide is accessible, the Grignard Carboxylation method is often the most effective and economical choice.
-
The Malonic Ester Synthesis provides a highly controllable alternative, particularly valuable in a discovery setting where analogues might be explored.
-
If the corresponding alcohol is available through other routes, direct Oxidation is the most concise pathway.
The selection of the optimal synthetic route will ultimately depend on the specific constraints of the project, including precursor availability, required scale, cost considerations, and the technical capabilities of the laboratory.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Changzhou University; Shi Yian; Ren Wenlong; Chu Jianxiao; Sun Fei. (2019). Synthesis of Cyclohexylacetic Acid. CN110423191.
- Olifir, O. S., Lenda, P. R., Chernykh, A. V., & Grygorenko, O. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks.
- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- LookChem. (n.d.). Cycloheptanecarboxylic acid.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).
- Organic Syntheses Procedure. (n.d.). Cyclohexaneacetic acid, α-cyano-.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
- Alektiar, S. N., Han, H., Dang, Y., Rubel, C. Z., & Wickens, Z. W. (2023). Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. Journal of the American Chemical Society, 145(20), 10991-10997.
- Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids.
- Organic Syntheses Procedure. (n.d.). Cyclobutanecarboxylic acid.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
- ResearchGate. (n.d.). Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Alkenes.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
- Klein, D. (2021, March 15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube.
- Organic Chemistry Portal. (n.d.). Carboxylic compound synthesis by hydrocarboxylation.
- Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids.
- BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 14. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. lookchem.com [lookchem.com]
- 17. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Cycloheptylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cycloheptylbutanoic acid (CAS No. 4401-30-3) is a saturated fatty acid characterized by a cycloheptyl ring attached to a butanoic acid chain. While not extensively documented in publicly available literature, its structural motifs—a cycloalkane and a carboxylic acid—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in the context of drug development. By synthesizing theoretical predictions with established analytical methodologies, this document serves as a foundational resource for researchers working with or considering this unique molecule.
Molecular Identity and Structural Characteristics
4-Cycloheptylbutanoic acid possesses a unique structure that blends the flexibility and lipophilicity of a seven-membered cycloalkane ring with the polar, protic nature of a carboxylic acid. Understanding its fundamental molecular properties is the first step in a thorough physicochemical evaluation.
Chemical Structure:
Molecular Formula: C₁₁H₂₀O₂
Molecular Weight: 184.28 g/mol
These basic attributes are foundational for all subsequent analyses, from interpreting mass spectrometry data to applying rules-based assessments of drug-likeness.
Predicted Physicochemical Properties
Due to a scarcity of publicly available experimental data for 4-Cycloheptylbutanoic acid, we present a table of predicted values based on well-established computational models and quantitative structure-property relationship (QSPR) analyses. These predictions offer valuable initial estimates for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 35 - 45 | Influences formulation and storage stability. |
| Boiling Point (°C) | 280 - 290 | Indicates volatility and thermal stability. |
| logP (o/w) | 3.5 - 4.0 | A key measure of lipophilicity, affecting absorption and distribution. |
| pKa | ~4.8 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Aqueous Solubility | Low | Affects bioavailability and formulation options. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections detail robust, self-validating experimental protocols for the precise determination of the key physicochemical properties of 4-Cycloheptylbutanoic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It provides a precise melting point, which is indicative of purity. For waxy solids like long-chain fatty acids, DSC is superior to visual methods.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Cycloheptylbutanoic acid into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[3]
Boiling Point Determination
Rationale: The boiling point of a high molecular weight carboxylic acid is a critical measure of its volatility.[4][5] Due to the relatively high boiling point, a standard distillation setup under atmospheric pressure is suitable.
Experimental Protocol:
-
Apparatus: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Procedure:
-
Place a small volume of 4-Cycloheptylbutanoic acid into the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[6]
-
Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method
Rationale: The logP value is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[7] The shake-flask method, while traditional, remains a gold standard for its direct measurement of partitioning.[8]
Experimental Protocol:
-
Preparation: Prepare a stock solution of 4-Cycloheptylbutanoic acid in 1-octanol.
-
Partitioning:
-
Mix a known volume of the 1-octanol stock solution with an equal volume of water in a separatory funnel.
-
Shake vigorously for 30 minutes to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Quantification:
-
Carefully separate the aqueous and octanol phases.
-
Determine the concentration of the acid in each phase using a suitable analytical method, such as quantitative HPLC or titration.
-
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination by Potentiometric Titration
Rationale: The pKa dictates the extent of ionization at a given pH, which profoundly affects a molecule's solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a precise and reliable method for determining the pKa of an acidic functional group.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 4-Cycloheptylbutanoic acid in a known volume of water, potentially with a small amount of a co-solvent like ethanol if solubility is low.
-
Titration:
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor for oral bioavailability. A simple saturation shake-flask method provides a reliable measure.[9][10]
Experimental Protocol:
-
Saturation: Add an excess amount of 4-Cycloheptylbutanoic acid to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for 24 hours to ensure saturation.
-
Separation: Allow the undissolved solid to settle. Filter the supernatant to obtain a clear, saturated solution.
-
Quantification: Determine the concentration of the dissolved acid in the filtrate using a validated analytical method (e.g., HPLC, titration). The resulting concentration is the aqueous solubility.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[11] For 4-Cycloheptylbutanoic acid, the key signatures will be from the carboxylic acid group and the cycloalkane backbone.[12]
Expected Absorptions:
-
O-H Stretch: A very broad and strong band from approximately 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption between 1720-1700 cm⁻¹.[14]
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm. This signal will disappear upon shaking with D₂O.[16]
-
α-CH₂ Protons (-CH₂-COOH): A triplet around 2.2-2.5 ppm.
-
Cycloheptyl and Butyl Chain Protons: A complex series of multiplets between approximately 1.0-1.8 ppm.
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.[16]
-
α-Carbon (-CH₂-COOH): A signal around 30-40 ppm.
-
Cycloheptyl and Butyl Chain Carbons: Multiple signals in the aliphatic region, typically between 20-45 ppm.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns.[17]
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 184.
-
Loss of Water ([M-18]⁺): A peak at m/z = 166.
-
Loss of the Carboxyl Group ([M-45]⁺): A peak corresponding to the loss of -COOH at m/z = 139.[18]
-
McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a significant peak.[17]
-
Alpha Cleavage: Cleavage of the bond between the α- and β-carbons of the butyl chain.[19]
Relevance in Drug Development: A Lipinski's Rule of Five Analysis
Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[20][21]
Analysis of 4-Cycloheptylbutanoic Acid:
| Lipinski's Rule | Parameter for 4-Cycloheptylbutanoic Acid | Compliance |
| Molecular Weight < 500 Da | 184.28 Da | Yes |
| logP < 5 | ~3.5 - 4.0 (Predicted) | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 (from the -OH group) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 2 (from the two oxygen atoms) | Yes |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Cycloheptylbutanoic acid can be envisioned through the malonic ester synthesis, a classic and reliable method for preparing carboxylic acids.
Workflow Diagram:
Caption: Proposed malonic ester synthesis of 4-Cycloheptylbutanoic acid.
Conclusion
4-Cycloheptylbutanoic acid presents an interesting molecular scaffold with physicochemical properties that align well with the criteria for orally bioavailable drugs. This guide has provided a comprehensive framework for its characterization, from foundational properties and predictive modeling to detailed experimental protocols and spectroscopic analysis. The methodologies outlined herein are robust and can be readily applied by researchers in academic and industrial settings. While experimental data for this specific compound remains limited, the principles and procedures detailed in this document offer a clear path forward for its thorough investigation and potential application in drug discovery and development.
References
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Department of Chemistry, University of California, Davis. Physical Properties: Solubility Classification. [Link]
-
bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
-
ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
-
Scribd. Fatty Acids Melting Point. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
National Institutes of Health. BDDCS, the Rule of 5 and Drugability. PMC. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
ResearchGate. Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. [Link]
-
MDPI. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
NETZSCH. Characterization of Cooking Oils by Means of Differential Scanning Calorimetry (DSC). [Link]
-
California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Semantic Scholar. Table 4 from Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. [Link]
-
National Institutes of Health. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]
-
Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]
-
University of Toronto Scarborough. Solubility. [Link]
-
ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C 22 ) training set. [Link]
- Google Patents. Determination of log P coefficients via a RP-HPLC column.
-
Nagwa. Question Video: Determining Which Carboxylic Acid Has the Highest Boiling Point. [Link]
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
Michigan State University. Carboxylic Acid Reactivity. [Link]
-
National Institutes of Health. DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. PMC. [Link]
-
FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]
-
Chemistry LibreTexts. 2.2: Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]
-
ResearchGate. Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices. [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
-
Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]
-
SpectraBase. 1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum. [Link]
-
Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
PubChem. 4-Cyclobutyl-3-oxobutanoic acid. [Link]
-
ResearchGate. ¹H-NMR spectra of the detected carboxylic acids. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. nagwa.com [nagwa.com]
- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. byjus.com [byjus.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. ftloscience.com [ftloscience.com]
- 9. csub.edu [csub.edu]
- 10. scribd.com [scribd.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 18. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 21. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
Solubility and stability of 4-Cycloheptylbutanoic acid in various solvents
Technical Guide: Solubility and Stability Profiling of 4-Cycloheptylbutanoic Acid
Executive Summary
4-Cycloheptylbutanoic acid (C₁₁H₂₀O₂) is a medium-chain fatty acid derivative featuring a lipophilic cycloheptyl ring attached to a butyric acid linker. Often utilized as a building block in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical intermediates, its physicochemical behavior is dominated by the contrast between its hydrophobic tail and hydrophilic carboxyl head group.
This guide provides a strategic framework for the solubility and stability profiling of 4-Cycloheptylbutanoic acid. Due to limited public experimental datasets for this specific analog, the values and protocols below are derived from Structure-Activity Relationship (SAR) analysis of the cyclohexyl homolog and fundamental physicochemical principles.
Physicochemical Characterization
Understanding the molecular identity is the first step in predicting solvent interaction.
| Property | Value (Theoretical/Predicted) | Significance |
| Molecular Weight | 184.28 g/mol | Low MW facilitates membrane permeability. |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely solidifies < 30°C; handle as a melt or solution. |
| LogP (Octanol/Water) | ~4.0 – 4.5 | Highly lipophilic. Poor aqueous solubility expected.[1] |
| pKa (Acidic) | 4.76 ± 0.1 | Typical aliphatic carboxylic acid. Ionizes at pH > 5. |
| H-Bond Donors/Acceptors | 1 / 2 | Limited water interaction capability. |
| Boiling Point | > 300°C (760 mmHg) | High due to dimer formation; distill under high vacuum. |
Expert Insight: The cycloheptyl ring adds significant lipophilicity compared to linear analogs. Expect "greasy" behavior—stickiness to glass and plastic tips during handling is common.
Solubility Profile & Solvent Selection
Solubility Landscape
The solubility of 4-Cycloheptylbutanoic acid is dictated by the "Like Dissolves Like" principle. The high LogP indicates excellent solubility in organic solvents but negligible solubility in acidic aqueous media.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Polar Aprotic | DMSO, DMF, DMA | High (> 100 mg/mL) | Ideal for stock solutions and bioassays. |
| Polar Protic | Ethanol, Methanol, IPA | High (> 50 mg/mL) | Good for intermediate dilutions; watch for esterification on storage. |
| Non-Polar | Dichloromethane (DCM), Chloroform | Very High | Preferred for extraction and synthesis workup. |
| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Negligible (< 0.1 mg/mL) | Compound will precipitate or oil out. |
| Aqueous (Basic) | 0.1N NaOH, PBS (pH 7.4) | Moderate to High | Formation of carboxylate salt enables dissolution. |
pH-Dependent Solubility Strategy
As a carboxylic acid, the compound functions as a pH-switchable surfactant.
-
pH < pKa (Acidic): The molecule is protonated (neutral) and insoluble in water. It partitions into the organic phase.[1]
-
pH > pKa (Basic): The molecule deprotonates to the anion (
), drastically increasing aqueous solubility.
Protocol Tip: For biological assays requiring aqueous media, dissolve the compound in DMSO first, then dilute into a buffer with pH > 7.4. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity.
Solubility Screening Workflow (DOT Visualization)
Figure 1: Tiered solubility screening workflow for rapid solvent selection.
Stability Assessment
Chemical Stability
The core structure (cycloalkyl ring + alkyl chain + carboxylic acid) is robust.
-
Hydrolysis: Stable. There are no ester or amide bonds to hydrolyze.
-
Oxidation: Generally Stable. However, the tertiary carbon at the ring junction (C4 position) is a potential site for slow oxidation under radical-generating conditions (e.g., intense light + oxygen).
-
Thermal: High. Stable up to >150°C. Can be sterilized by autoclaving if in salt form, though filtration is preferred.
Degradation Pathways & Stress Testing
To validate stability for regulatory purposes (e.g., IND filing), perform the following forced degradation studies:
| Stress Condition | Duration | Expected Outcome | Analytical Method |
| Acid (0.1N HCl, 60°C) | 24 Hours | < 1% Degradation | HPLC-UV / LC-MS |
| Base (0.1N NaOH, 60°C) | 24 Hours | < 1% Degradation | HPLC-UV / LC-MS |
| Oxidation (3% H₂O₂) | 4 Hours | Potential benzylic-like oxidation | LC-MS (Look for M+16 peak) |
| Photostability | 1.2M Lux hours | Stable | HPLC-UV |
Stability Logic Diagram
Figure 2: Theoretical stability map highlighting the primary risk of oxidative degradation at the tertiary carbon.
Handling and Storage Protocols
Storage Recommendations
-
Solid State: Store at -20°C in a tightly sealed vial. Desiccate to prevent moisture absorption, which can make the solid sticky and difficult to weigh.
-
Solution State (DMSO/Ethanol): Stable at -80°C for > 12 months. Avoid repeated freeze-thaw cycles which can introduce moisture and oxygen.
-
Solution State (Aqueous): Prepare fresh. Do not store aqueous solutions for > 24 hours, even at 4°C, due to the risk of precipitation (if pH drifts) or microbial growth (fatty acids can be carbon sources).
Analytical Monitoring (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes (High organic required to elute lipophilic compound).
-
Detection: UV at 210 nm (Carboxyl group has weak absorbance; LC-MS or ELSD is preferred for higher sensitivity).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15984458, 4-Cyclopentylbutanoic acid (Analog Reference). Retrieved from [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Yalkowsky, S. H., & He, Y. (2003).Handbook of Aqueous Solubility Data. CRC Press.
Sources
Review of existing literature on cycloheptane-containing compounds
An In-depth Technical Guide to the Cycloheptane Core: From Conformational Complexity to Therapeutic Innovation
Abstract
The seven-membered carbocycle, cycloheptane, represents a fascinating and challenging structural motif in organic and medicinal chemistry. Historically viewed as an esoteric ring size, its unique conformational flexibility and ability to present substituents in a distinct three-dimensional space have established it as a critical scaffold in a variety of potent natural products and synthetic therapeutic agents.[1] This technical guide provides a comprehensive review of the cycloheptane core for researchers, scientists, and drug development professionals. We will explore its historical discovery, delve into the intricacies of its conformational landscape, survey modern synthetic strategies for its construction, and highlight its role in contemporary drug discovery through key examples. This guide aims to bridge the gap between fundamental organic chemistry and practical application, offering field-proven insights into the causality behind experimental choices and analytical techniques.
Introduction: The Enduring Relevance of the Seven-Membered Ring
The journey into the chemistry of cycloheptane began in the 19th century, long before its therapeutic potential was understood. In 1836, the first synthesis of a seven-membered carbocyclic ring was achieved through the pyrolysis of the calcium salt of suberic acid, yielding cycloheptanone, then known as "suberone".[1] The subsequent development of powerful reductive methods, such as the Clemmensen and Wolff-Kishner reductions, provided the first reliable pathways to the parent cycloheptane, paving the way for the study of its physical and chemical properties.[1]
Unlike the well-behaved, rigid chair conformation of cyclohexane, the cycloheptane ring is characterized by its significant conformational flexibility. This property, once a source of analytical challenge, is now recognized as a key asset in drug design. The ability of the cycloheptane scaffold to adopt multiple low-energy conformations allows molecules to dynamically adapt their shape to interact optimally with biological targets.[1] This inherent flexibility, coupled with the capacity to project functional groups into unique spatial vectors, makes the cycloheptane scaffold an attractive template for designing novel therapeutic agents that can access binding pockets unaddressable by more rigid, planar systems.[1]
The Conformational Landscape of Cycloheptane
Understanding the three-dimensional structure of the cycloheptane ring is paramount for predicting and modulating the biological activity of its derivatives.[2] Unlike smaller rings, cycloheptane avoids significant angle strain by adopting a puckered, three-dimensional structure.[3] Its conformational energy landscape is complex, featuring several low-energy conformers that can readily interconvert.
The most stable conformations are the twist-chair and chair forms, with a relatively low energy barrier for interconversion.[1][4] This dynamic equilibrium is often described as a pseudorotation pathway, where the ring appears to undulate as puckering moves around its circumference.[4][5] The boat and twist-boat conformations also exist but are generally higher in energy.[4] This conformational fluxionality is a defining characteristic of the seven-membered ring and is crucial to its role in biological systems.
Caption: Conformational interconversion pathway for cycloheptane.
Synthetic Strategies for Constructing the Cycloheptane Core
The synthesis of cycloheptane derivatives has evolved dramatically from early pyrolytic methods to a diverse array of modern organic reactions that offer high levels of stereochemical control.
Key Methodologies
-
[4+3] Cycloaddition: This is one of the most powerful and convergent methods for constructing functionalized seven-membered rings.[1] The reaction involves the combination of a diene (the four-carbon component) with a three-carbon component, often an allylic cation equivalent, to directly form the cycloheptane skeleton. The primary advantage of this strategy is its ability to rapidly build molecular complexity and control stereochemistry.[1]
-
Ring-Expansion Reactions: A common and effective strategy involves the expansion of a more readily available six-membered ring. For instance, the reaction of a cyclohexanone with diazomethane can be used to generate a cycloheptanone, providing a reliable entry point into this ring system.[1]
-
Ring-Contraction Reactions: While less common, the contraction of larger rings can also be a viable pathway to cyclopentane and, by extension, can be conceptually applied to other ring systems.[6] Methodologies like the Favorskii rearrangement or Wolff rearrangement can be employed to contract larger carbocycles.
Caption: General schematic of a [4+3] cycloaddition reaction.
Analytical Techniques for Conformational Analysis
A multi-faceted approach is often necessary to fully characterize the conformational preferences of cycloheptane derivatives.[2] The choice of technique is critical, as each provides a different piece of the structural puzzle.
-
X-ray Crystallography: This technique provides an unambiguous determination of the molecule's conformation in the solid state.[2] While it offers a precise snapshot, it does not provide information about the dynamic behavior of the molecule in solution, where biological interactions occur.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier tool for studying the dynamic conformational equilibria of molecules in solution.[2] Techniques like Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, allowing for the deduction of the predominant solution-phase conformation.
-
Computational Modeling: In silico methods are invaluable for exploring the entire potential energy landscape of a molecule.[2] By performing a conformational search using molecular mechanics or higher-level quantum mechanics, one can predict the relative stabilities and geometries of all possible conformers.[2][4]
Caption: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Computational Conformational Analysis
This protocol outlines the general steps for conducting an in silico analysis of a molecule's conformational preferences.[2]
-
Initial Structure Generation: Using molecular editing software, draw a 2D or 3D structure of the cycloheptane derivative of interest.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a comprehensive set of possible conformations. This is typically done using a molecular mechanics force field (e.g., MMFF or OPLS).
-
Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum. This step is often performed using a more robust computational method, such as Density Functional Theory (DFT).
-
Analysis of Results: The optimized geometries of the low-energy conformers are analyzed to determine their ring conformations (e.g., twist-chair, boat) and the spatial orientation of substituents. The relative populations of the conformers at a given temperature can be estimated from their calculated free energies.[2]
The Cycloheptane Scaffold in Nature and Medicine
The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit potent biological activities.[1] This structural feature is not accidental; its conformational properties are often key to the molecule's function.
Case Study: Colchicine
One of the most well-known natural products containing a cycloheptane ring is colchicine, which is isolated from the autumn crocus (Colchicum autumnale).[1] Used for centuries to treat the inflammatory pain of gout, colchicine's mechanism of action involves binding to tubulin, the protein subunit of microtubules.[1] This binding event disrupts microtubule polymerization, which in turn inhibits the migration of neutrophils to sites of inflammation, thereby mitigating the inflammatory response characteristic of a gout attack.[1] The specific conformation of the cycloheptane ring is critical for positioning the other rings of the tricyclic system for optimal binding to tubulin.
Application in Modern Drug Discovery
The unique properties of the cycloheptane ring have made it an attractive scaffold for the design of new drugs.[1] It can serve as a non-planar, three-dimensional bioisostere for other common groups like phenyl or cyclohexyl rings.[7] Replacing a "flat" aromatic ring with a cycloheptane scaffold can introduce new vectors for substituents to explore deeper or uniquely shaped binding pockets within a target protein, potentially leading to enhanced potency and selectivity.[7]
| Compound Class/Name | Source/Origin | Primary Biological Activity |
| Colchicine | Natural Product (C. autumnale) | Anti-inflammatory (Gout); Tubulin polymerization inhibitor[1] |
| Taxol (Paclitaxel) | Natural Product (Taxus brevifolia) | Anticancer; Microtubule stabilizer |
| Eucarvone | Natural Product (Terpenoid) | Used in fragrance and chemical synthesis[1] |
| Various Synthetic Agents | Synthetic | Used as scaffolds to improve properties like metabolic stability and target affinity[8] |
Conclusion and Future Outlook
The journey of the cycloheptane ring, from its initial synthesis to its central role in complex, life-saving medicines, underscores its enduring importance in the chemical sciences.[1] The historical progression of synthetic methods has unlocked the ability to create increasingly intricate molecular architectures, while the study of natural products continues to reveal the diverse biological roles of this fascinating scaffold.[1] For drug development professionals, the cycloheptane core offers a powerful tool to escape the "flatland" of aromatic-rich drug candidates, providing a gateway to novel chemical space with enhanced three-dimensionality. Future research will undoubtedly focus on the development of new stereocontrolled synthetic methodologies and the continued application of the cycloheptane scaffold to design next-generation therapeutics with improved efficacy and novel mechanisms of action.
References
- The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. Benchchem.
- Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. Benchchem.
- Examples of natural products and biologically active compounds containing bicyclo[4.1.0]heptane scaffolds.
- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.
- Cycloheptane - Wikipedia. Wikipedia.
- Cyclohexanes in Drug Discovery. PharmaBlock.
- Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Biomedical Journal of Scientific & Technical Research.
- Cyclobutanes in Small‐Molecule Drug Candid
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cycloheptane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC nomenclature for 4-Cycloheptylbutanoic acid
[1][2][3]
Executive Summary
4-Cycloheptylbutanoic acid (CAS: 4401-30-3 ) is a medium-chain, omega-substituted aliphatic carboxylic acid featuring a terminal cycloheptane ring.[1][2][3][4][5][6] Structurally, it serves as a lipophilic building block in medicinal chemistry, often utilized as a bioisostere for phenylbutyric acid derivatives or as a hydrophobic linker in fragment-based drug design (FBDD). This guide details its physicochemical profile, validated synthetic pathways, and applications in developing histone deacetylase (HDAC) inhibitors and lipid-mimetic probes.
Chemical Identity & Physicochemical Profile[1][2][3][4][7][8][9]
| Parameter | Data |
| CAS Number | 4401-30-3 |
| IUPAC Name | 4-Cycloheptylbutanoic acid |
| Synonyms | 4-Cycloheptylbutyric acid; Cycloheptanebutanoic acid |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| SMILES | O=C(O)CCCC1CCCCCC1 |
| InChI Key | YLIATKAZHYMRHE-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~290–295 °C (Predicted at 760 mmHg) |
| pKa (Acid) | 4.76 ± 0.10 (Predicted, Carboxyl group) |
| LogP | 3.82 (Predicted, High Lipophilicity) |
| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in water |
Structural Analysis & Bioisosterism
The molecule consists of a flexible C4 butyric acid linker attached to a C7 cycloheptyl ring .
-
Lipophilicity: The cycloheptyl group significantly increases the LogP compared to its cyclohexyl analog, enhancing membrane permeability.
-
Steric Bulk: The seven-membered ring adopts a twist-chair conformation, occupying a larger hydrophobic volume than a phenyl or cyclohexyl group. This makes it a valuable probe for exploring the size limits of hydrophobic pockets in enzymes (e.g., HDACs, lipases).
-
Electronic Properties: Unlike phenylbutyric acid, the cycloheptyl ring is saturated and non-aromatic, eliminating
- stacking interactions while maintaining hydrophobic contacts.
Synthesis & Manufacturing Protocols
Method A: The Succinoylation-Reduction Route (Standard Lab Scale)
This method is preferred for its reliability and use of inexpensive reagents. It constructs the C4 chain using succinic anhydride and subsequently removes the ketone functionality.
Phase 1: Grignard Formation & Acylation
-
Reagents: Cycloheptyl bromide (1.0 eq), Magnesium turnings (1.1 eq), Succinic anhydride (1.0 eq), THF (anhydrous).
-
Protocol:
-
Activate Mg turnings with iodine under
. Add a solution of cycloheptyl bromide in THF dropwise to maintain reflux. -
Once the Cycloheptylmagnesium bromide is formed, cool to 0°C.
-
Cannulate the Grignard reagent into a solution of succinic anhydride in THF at -78°C (to minimize double addition).
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Acidify with 1M HCl. Extract with EtOAc.
-
Intermediate: 4-Cycloheptyl-4-oxobutanoic acid (Keto-acid).
-
Phase 2: Wolff-Kishner Reduction
-
Reagents: Keto-acid intermediate, Hydrazine hydrate (
), KOH, Diethylene glycol. -
Protocol:
-
Combine the keto-acid, hydrazine hydrate, and KOH in diethylene glycol.
-
Heat to 120°C for 2 hours to form the hydrazone.
-
Raise temperature to 180–200°C to distill off water and excess hydrazine.
-
Reflux at 200°C for 3–4 hours until
evolution ceases. -
Workup: Cool, dilute with water, acidify with HCl, and extract with DCM.
-
Purification: Recrystallization from hexanes or vacuum distillation.
-
Method B: Cross-Coupling (Modern Catalytic Route)
For larger libraries or parallel synthesis, a Negishi coupling approach is recommended.
-
Reagents: Cycloheptylzinc bromide + Ethyl 4-bromobutyrate.
-
Catalyst:
or . -
Mechanism: Direct
- coupling followed by ester hydrolysis (LiOH/THF).
Synthetic Pathway Visualization
Caption: Step-wise synthesis via Grignard addition to succinic anhydride followed by carbonyl reduction.
Applications in Drug Discovery
Histone Deacetylase (HDAC) Inhibition
4-Cycloheptylbutanoic acid serves as a structural analog to 4-Phenylbutyric acid (4-PBA) , a known HDAC inhibitor and chemical chaperone.
-
Mechanism: The carboxylic acid binds the Zinc ion (
) in the HDAC catalytic domain. -
Optimization: The cycloheptyl "cap" group probes the hydrophobic rim of the enzyme channel. Due to its non-planar geometry, it can offer improved selectivity profiles against specific HDAC isoforms (e.g., HDAC8 vs. HDAC1) compared to the planar phenyl ring.
Chemical Chaperone Therapy
Similar to 4-PBA, this compound acts as a low-molecular-weight chaperone, potentially stabilizing unfolded proteins in the endoplasmic reticulum (ER). Its higher lipophilicity (LogP ~3.8) suggests better blood-brain barrier (BBB) penetration, making it a candidate for neurodegenerative disease models.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | |
| ¹³C NMR | Carbonyl peak at ~180 ppm; |
| IR Spectroscopy | Broad O-H stretch (3300–2500 cm⁻¹); Strong C=O stretch (1710 cm⁻¹); C-H aliphatic stretches (2920, 2850 cm⁻¹). |
| Mass Spectrometry | ESI (-): [M-H]⁻ = 183.1. |
Safety & Handling (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety is stable, but protection from moisture prevents clumping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15984458, 4-Cycloheptylbutanoic acid. Retrieved from [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (General reference for Grignard/Succinic Anhydride synthesis protocols).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Reference for Wolff-Kishner reduction mechanisms).
Sources
- 1. 6299-66-7|4-Ethylhexanoic acid|BLD Pharm [bldpharm.com]
- 2. 1123-00-8|2-Cyclopentylacetic acid|BLD Pharm [bldpharm.com]
- 3. 503-74-2|3-Methylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]
- 5. 57020-56-1|5-Hydroxy-3-methylpentanal|BLD Pharm [bldpharm.com]
- 6. 503-74-2|3-Methylbutanoic acid|BLD Pharm [bldpharm.com]
Technical Guide: Commercial Supply & Quality Assurance of 4-Cycloheptylbutanoic Acid
Topic: Commercial Suppliers and Purity Standards for 4-Cycloheptylbutanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a specialized aliphatic carboxylic acid increasingly utilized in medicinal chemistry as a hydrophobic pharmacophore. Structurally analogous to the clinically approved histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (PBA) , this compound offers a unique cycloaliphatic scaffold that alters lipophilicity and metabolic stability profiles in drug design.
This guide provides a comprehensive technical analysis of the supply chain, synthesis-derived impurity profiles, and rigorous quality assurance (QA) protocols required for its use in high-stakes research and early-phase drug development.
Part 1: Chemical Identity & Therapeutic Significance
Chemical Profile[2][3][4][5][6][7][8]
-
IUPAC Name: 4-Cycloheptylbutanoic acid[1]
-
Molecular Formula: C₁₁H₂₀O₂
-
Molecular Weight: 184.28 g/mol
-
Physical State: Viscous oil or low-melting solid (depending on purity).
-
Solubility: Soluble in DMSO, Ethanol, DCM; poorly soluble in water.
Rational Design in Drug Discovery
In drug development, 4-cycloheptylbutanoic acid serves two primary roles:
-
HDAC Inhibitor Analog: It acts as a bioisostere of 4-phenylbutyric acid. The cycloheptyl ring replaces the phenyl ring, increasing the
character (Fsp3) of the molecule. This modification often improves solubility and reduces "flat" aromatic interactions that can lead to off-target toxicity. -
Hydrophobic Linker: It is used as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a lipophilic tail to enhance the blood-brain barrier (BBB) penetration of polar head groups.
Part 2: Synthesis & Impurity Profiling
To control purity, one must understand the genesis of impurities. The commercial synthesis typically follows one of two routes, each generating a distinct "fingerprint" of byproducts.
Dominant Synthetic Routes[7]
Route A: Grignard Coupling (Standard Commercial Route)
This is the most common method for gram-to-kilogram scale production due to the availability of precursors.
-
Activation: Cycloheptyl bromide is converted to cycloheptylmagnesium bromide.
-
Coupling: Reaction with methyl 4-bromobutanoate (or succinic anhydride derivatives) catalyzed by Li2CuCl4 (Kochi coupling conditions).
-
Hydrolysis: Saponification of the ester to the free acid.
Route B: Reduction of Unsaturated Precursors
Used when high isomeric purity is required.
-
Condensation: Wittig reaction between cycloheptanone and a phosphonium ylide derived from 4-bromobutanoic acid.
-
Hydrogenation: Catalytic hydrogenation (Pd/C) of the resulting alkene.
Critical Impurity Profile
The following impurities are critical quality attributes (CQAs) that must be monitored.
| Impurity ID | Chemical Name | Origin (Mechanism) | Removal Difficulty |
| Impurity A | Dicycloheptyl | Wurtz coupling side-reaction during Grignard formation (Route A). | High: Highly lipophilic; requires careful distillation. |
| Impurity B | 4-Cyclohexylbutanoic acid | Homologous impurity present in commercial Cycloheptyl bromide starting material. | Very High: Co-elutes in many HPLC systems; requires high-resolution GC. |
| Impurity C | 4-Cycloheptyl-3-butenoic acid | Incomplete hydrogenation (Route B). | Medium: Separable by reverse-phase HPLC. |
| Impurity D | Cycloheptanol | Oxidative degradation of unreacted Grignard reagent. | Low: Removed during workup/extraction. |
Synthesis & Impurity Flow Diagram
The following diagram illustrates the supply chain logic and where impurities enter the system.
Figure 1: Synthetic pathway highlighting the origin of critical impurities (A & B) in the Grignard route.
Part 3: Commercial Supply Landscape
Suppliers for 4-cycloheptylbutanoic acid are categorized by their ability to provide analytical data and scale.
Supplier Tiers
| Tier | Supplier Type | Typical Purity | Documentation | Recommended Use |
| Tier 1 | Global Catalogs (e.g., Sigma-Aldrich, BLD Pharm) | 95-97% | Basic CoA (H-NMR, LC-MS) | Early screening, building block synthesis. |
| Tier 2 | Specialty Fine Chem (e.g., Matrix Fine Chem, Ambeed) | 98%+ | Detailed CoA (GC purity, Water content) | SAR studies, biological assays. |
| Tier 3 | GMP/Custom Synthesis (e.g., WuXi, Enamine) | >99% | Full release testing (ROI, Solvents, Metals) | GLP Tox studies, Clinical trials. |
Procurement Strategy
-
For Screening: Purchase 97% grade. The 3% impurity is usually innocuous aliphatic hydrocarbons (Impurity A) that do not interfere with binding assays.
-
For Biological Assays (Cellular): Mandatory 98%+ purity. Impurity A (Dicycloheptyl) is cytotoxic at high concentrations and can confound cell viability data in HDAC inhibition assays.
Part 4: Quality Assurance & Analytical Protocols
To ensure scientific integrity, researchers must validate the material independent of the supplier's CoA.
The "Gold Standard" Purity Specification
For 4-cycloheptylbutanoic acid used in drug development, the following specification is recommended:
-
Appearance: Colorless to pale yellow viscous liquid.
-
Assay (GC): ≥ 98.0% (Area %).
-
Identity (NMR): Conforms to structure; no aromatic protons (unless PBA contamination).
-
Residual Solvents: < 5000 ppm (combined THF/Ether).
-
Water (Karl Fischer): < 0.5% (Critical for accurate molarity in dosing).
Analytical Decision Tree (QC Workflow)
This workflow ensures that only qualified material enters the experimental pipeline.
Figure 2: Quality Control Decision Tree for validating incoming 4-cycloheptylbutanoic acid batches.
Validated Analytical Method (GC-FID)
Because 4-cycloheptylbutanoic acid lacks a strong UV chromophore (unlike its phenyl analog), HPLC-UV is often unreliable for purity determination. Gas Chromatography (GC) is the preferred method.
Protocol: GC-FID Purity Analysis
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C.
-
Detector (FID): 300°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Start at 100°C, hold 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM). Derivatization (Methylation with TMS-Diazomethane) is recommended for sharper peaks but direct injection is acceptable for screening.
References
-
PubChem. (2025). 4-Cycloheptylbutanoic acid (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Kim, S. W., et al. (2013).[4] Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.[4] Nuclear Medicine and Biology.[4] [Link]
-
Miller, A. C., et al. (2011). Butyrate Histone Deacetylase Inhibitors.[4][5][6] National Institutes of Health (NIH). [Link]
-
Matrix Fine Chemicals. (2025). Aliphatic Carboxylic Acids Catalog.[Link]
Sources
- 1. 115109-01-8|(R)-4-Methylheptanoic acid|BLD Pharm [bldpharm.com]
- 2. 623-82-5|(R)-3-Methylhexanedioic acid|BLD Pharm [bldpharm.com]
- 3. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the dietary histone deacetylase inhibitor butyrate alone or in combination with vitamin A against proliferation of MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Safety, Handling, and Disposal of 4-Cycloheptylbutanoic Acid
Executive Summary & Chemical Profile
4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a lipophilic carboxylic acid derivative frequently utilized in structure-activity relationship (SAR) studies. In drug development, it serves as a critical "building block" for introducing cycloheptyl moieties—bulky, hydrophobic groups often employed to probe steric constraints in receptor binding pockets (e.g., GPCRs) or to modulate the lipophilicity (LogP) of lead compounds.
Unlike common reagents, this compound occupies a specific chemical space where the 7-membered ring imparts unique conformational flexibility compared to its cyclohexyl analogs. This guide synthesizes safety data, handling protocols, and disposal mechanisms to ensure rigorous scientific integrity and personnel safety.
Chemical Identity Table[1]
| Parameter | Specification |
| Chemical Name | 4-Cycloheptylbutanoic acid |
| CAS Number | 4401-30-3 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| SMILES | O=C(O)CCCC1CCCCCC1 |
| Physical State | Viscous liquid or low-melting solid (purity dependent) |
| Solubility | Low in water; High in DMSO, Ethanol, DCM |
Hazard Identification & Risk Assessment
While 4-Cycloheptylbutanoic acid is not classified as a Category 1 "Danger" substance, it presents significant risks typical of medium-chain aliphatic acids. The primary mechanism of injury is proton donation (acidity) coupled with lipophilic penetration , allowing the molecule to cross dermal barriers effectively.
GHS Classification & Signal Word: WARNING[2][3][4][5]
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H315 | Causes skin irritation | Lipophilic acid tail facilitates skin absorption; carboxyl group protonates tissue, causing local inflammation. |
| H319 | Causes serious eye irritation | Direct acidic attack on corneal epithelium; high risk of permanent damage if untreated. |
| H335 | May cause respiratory irritation | Volatility is low, but aerosols/dusts (if solid) irritate mucous membranes via pH reduction. |
Toxicological Context: There is limited specific toxicological data for the cycloheptyl variant compared to the cyclohexyl analog. Therefore, the Precautionary Principle dictates it be handled as a potential irritant/sensitizer. The cycloheptyl ring increases lipophilicity (Calculated LogP ~3.5–4.0), potentially increasing bioavailability and dermal uptake compared to shorter-chain acids.
Technical Handling Protocols
Storage and Stability
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term library storage).
-
Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen or Argon) to prevent moisture uptake, which can alter weighing accuracy during precise IC50 formulations.
-
Container: Glass or chemically resistant HDPE. Avoid metal containers due to potential corrosion over time.
Solubilization for Bioassays
Researchers often struggle with precipitation when moving from organic stock to aqueous media.
-
Protocol: Dissolve pure compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Dilution: Step-wise dilution into media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in cell assays. Sonicate if turbidity is observed.
Engineering Controls & PPE
-
Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
-
Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection. For prolonged immersion, use Viton or Butyl rubber.
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of liquid splashes during solubilization.
Visualized Workflows
Safe Handling & Exposure Response
This workflow delineates the decision logic for handling spills or exposure, prioritizing personnel safety and containment.[1]
Figure 1: Decision logic for safe handling and emergency response. Note the critical checkpoint for fume hood usage.
Disposal Decision Tree
Disposal must comply with RCRA (in the US) or local hazardous waste regulations. As an organic acid, it requires segregation from bases and oxidizers.
Figure 2: Waste stream segregation logic. Never mix acidic waste with cyanide or sulfide salts.
Disposal Guidelines
Chemical Compatibility
-
Incompatible: Strong oxidizers (peroxides, nitrates), Strong bases (exothermic reaction).
-
Reactive Hazards: Reaction with strong bases generates heat. Ensure waste containers are not sealed tight immediately after adding waste if neutralization is occurring, to prevent pressure buildup.
Waste Categorization
-
Solid Waste: Excess pure material should be labeled as "Hazardous Waste - Solid, Toxic/Irritant" and incinerated by a licensed contractor.
-
Liquid Waste (Organic): Collect in "Organic Waste" carboys. Do not mix with aqueous waste unless the organic solvent is water-miscible and the protocol allows.
-
Aqueous Waste: Small amounts in buffer can often be neutralized with Sodium Bicarbonate (
) to pH 7 and disposed of via drain only if the concentration is negligible and local EHS regulations permit.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15984458, 4-Cyclopentylbutanoic acid (Analog Reference). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-Cyclohexylbutanoic Acid Product Data. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 4-Cycloheptylbutanoic Acid in Medicinal Chemistry & Organic Synthesis
Abstract
4-Cycloheptylbutanoic acid (CAS: 4401-30-3) is a specialized aliphatic building block increasingly utilized in fragment-based drug design (FBDD) to modulate lipophilicity and steric bulk without introducing aromaticity. This guide details its application as a hydrophobic linker and "cap" moiety in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and G-protein coupled receptor (GPCR) ligands. We provide validated protocols for amide coupling, reduction, and intramolecular cyclization, alongside critical solubility and stability data.
Introduction: The Strategic Value of the Cycloheptyl Moiety
In modern medicinal chemistry, the "Escape from Flatland" initiative encourages the use of sp³-rich scaffolds over planar aromatic rings to improve solubility and target specificity. 4-Cycloheptylbutanoic acid offers a unique structural profile:
-
Lipophilicity Modulation: With a calculated LogP (cLogP) of approximately 3.8–4.1, it provides a significant hydrophobic anchor, more lipophilic than its cyclohexyl analog, yet distinct from planar phenyl rings.
-
Conformational Flexibility: The seven-membered ring adopts a twisted chair/boat conformation, allowing it to fill hydrophobic pockets in enzymes (e.g., metalloproteases) that are inaccessible to rigid phenyl groups.
-
Metabolic Stability: Unlike phenyl rings susceptible to oxidation or hydroxylation, the cycloheptyl ring is metabolically robust, often extending the half-life of the parent drug candidate.
Structural Comparison
| Feature | Phenylbutanoic Acid | 4-Cyclohexylbutanoic Acid | 4-Cycloheptylbutanoic Acid |
| Hybridization | sp² (Planar) | sp³ (Chair) | sp³ (Twist-Chair) |
| Electronic | Electron-rich (Pi-stacking) | Inert | Inert |
| Steric Bulk | Medium | High | Very High |
| Primary Use | Pi-Pi interactions | General Hydrophobe | Deep Pocket Filling |
Key Applications & Reaction Pathways[1][2][3][4][5]
HDAC Inhibitor "Cap" Synthesis
Histone Deacetylase (HDAC) inhibitors typically consist of a Zinc-binding group (ZBG), a linker, and a surface-recognition "cap." 4-Cycloheptylbutanoic acid serves as an ideal hydrophobic cap, interacting with the rim of the HDAC active site.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker composition determines permeability. This molecule acts as a "fatty acid mimic," increasing cell permeability for otherwise polar chimeric molecules.
Intramolecular Cyclization
Through Friedel-Crafts acylation (via acid chloride) or polyphosphoric acid (PPA) mediation, the compound can undergo intramolecular cyclization to form bicyclic ketone scaffolds (e.g., 6,7,8,9,10,11-hexahydro-5H-benzo[a]heptalen-5-one derivatives), useful in natural product synthesis.
Visual Workflows
Diagram 1: Strategic Utility in Drug Design
Caption: Divergent synthetic pathways for 4-Cycloheptylbutanoic acid in pharmaceutical applications.
Experimental Protocols
Protocol A: High-Yield Amide Coupling (General Procedure)
Purpose: Attachment of the cycloheptyl tail to an amine-bearing pharmacophore. Mechanism: Activation of carboxylic acid via HATU to form an active ester, followed by nucleophilic attack by the amine.
Reagents:
-
4-Cycloheptylbutanoic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.2 equiv) [1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-Cycloheptylbutanoic acid (1 mmol, ~184 mg) in anhydrous DMF (5 mL) under nitrogen.
-
Activation: Add DIPEA (0.52 mL, 3 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. Note: Solution should turn slightly yellow.
-
Coupling: Add the amine partner (1.1 mmol).
-
Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Target mass = MW_amine + 166.2).
-
Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction to 4-Cycloheptyl-1-butanol
Purpose: Converting the acid to a primary alcohol for ether synthesis or halogenation.
Reagents:
-
4-Cycloheptylbutanoic acid (1.0 equiv)
-
Borane-THF complex (1.0 M in THF) (1.5 equiv) [2]
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Addition: Dissolve the acid (1 mmol) in THF (5 mL) and cool to 0°C.
-
Reduction: Dropwise add BH₃·THF (1.5 mL, 1.5 mmol). Caution: Hydrogen gas evolution.
-
Reflux: Allow to warm to RT, then reflux for 2 hours if conversion is slow.
-
Quench: Cool to 0°C. Carefully add MeOH (2 mL) to quench excess borane.
-
Isolation: Concentrate in vacuo. Dissolve residue in EtOAc/Water, separate layers, and dry organic phase.
Technical Data & Solubility
| Property | Value | Notes |
| Molecular Weight | 184.28 g/mol | |
| Appearance | Low-melting solid or oil | Depends on purity/temperature |
| Solubility (High) | DCM, DMSO, DMF, EtOAc | >50 mg/mL |
| Solubility (Low) | Water, 0.1M HCl | <0.1 mg/mL |
| pKa (Calc) | ~4.8 | Typical for aliphatic carboxylic acids |
| Flash Point | >110°C | Estimated |
Synthesis of the Building Block (Reference)
If the compound is not in stock, it can be synthesized via homologation:
-
Starting Material: Cycloheptanone.
-
Wittig Reaction: React with (3-carboxypropyl)triphenylphosphonium bromide.
-
Hydrogenation: Pd/C catalyzed reduction of the resulting alkene.
Diagram 2: Retrosynthetic Logic
Caption: Synthesis of 4-Cycloheptylbutanoic acid from Cycloheptanone.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link
-
Brown, H. C., et al. (1970). "Borane-Tetrahydrofuran Complex: A New, Convenient Reagent for the Selective Reduction of Carboxylic Acids". Journal of Organic Chemistry. Link
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution". Drug Discovery Today. Link
-
PubChem Compound Summary. (2025). "4-Cycloheptylbutanoic acid".[2] National Center for Biotechnology Information. Link
Sources
Application Note: High-Sensitivity Quantification of 4-Cycloheptylbutanoic Acid in Complex Biological Matrices
Abstract & Strategic Overview
The quantification of 4-Cycloheptylbutanoic acid (4-CHBA) in biological matrices presents specific challenges inherent to lipophilic carboxylic acids: poor ionization efficiency in positive electrospray modes, lack of strong chromophores for UV detection, and significant matrix interference from endogenous lipids (phospholipids/fatty acids).
This guide outlines a validated LC-MS/MS (ESI-) protocol designed for high-throughput pharmacokinetic (PK) profiling. Unlike generic fatty acid methods, this protocol utilizes a Liquid-Liquid Extraction (LLE) optimized for cyclo-alkyl acids to maximize recovery while minimizing phospholipid carryover.
Key Chemical Properties
| Property | Value | Implication for Method Design |
| Molecular Weight | 184.28 g/mol | Low mass range; requires clean solvents to avoid background noise. |
| pKa | ~4.8 (Carboxylic Acid) | Exists as anion at physiological pH. Sample must be acidified for extraction. |
| LogP | ~3.8 (Predicted) | Highly lipophilic. Prone to non-specific binding (sticking) to containers. |
| Chromophore | Weak (200-210 nm) | UV detection is insufficient for trace analysis; MS/MS is mandatory. |
Method Development & Optimization
Detection Mode Selection: The "Negative Mode" Imperative
While many drug assays default to ESI Positive mode, 4-CHBA lacks basic nitrogen atoms for easy protonation.
-
Recommendation: ESI Negative Mode ([M-H]⁻) .
-
Mechanism: The carboxylic acid moiety deprotonates readily under basic mobile phase conditions.
-
Alternative: If sensitivity < 1 ng/mL is required, derivatization with DAABD-AE or 2-picolylamine can introduce a positive charge, but this adds experimental complexity. This guide focuses on the direct ESI- method for robustness.
Internal Standard (IS) Selection
-
Ideal: Stable isotope-labeled 4-CHBA (e.g., d4-4-CHBA).
-
Practical Alternative: 4-Cyclohexylbutanoic acid (CAS 4441-63-8).[1][2][3]
-
Justification: It differs only by one ring carbon, possessing nearly identical pKa and extraction properties, ensuring it tracks matrix effects and recovery accurately.
-
Chromatographic Separation Strategy
-
Column: C18 is standard, but C8 is preferred for highly lipophilic acids to reduce excessive retention times and peak broadening.
-
Mobile Phase Modifier: Ammonium Acetate (10mM) is critical. It provides a basic buffer (pH ~6.5-7.0) to ensure the analyte remains deprotonated for MS detection, while the organic gradient elutes it.
Experimental Protocol
Materials & Reagents[5]
-
Analyte: 4-Cycloheptylbutanoic acid (Reference Standard, >98%).
-
Internal Standard (IS): 4-Cyclohexylbutanoic acid.[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), MTBE (Methyl tert-butyl ether), Formic Acid.
-
Consumables: 96-well deep plates (Polypropylene - Critical to prevent adsorption).
Workflow Logic (DOT Diagram)
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic carboxylic acids.
Step-by-Step Procedure
Step 1: Sample Pre-treatment
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube (or 96-well plate).
-
Add 10 µL of Internal Standard working solution (1000 ng/mL in 50% MeOH).
-
Add 100 µL of 2% Formic Acid in water.
-
Why: This lowers the pH to ~2-3, protonating the carboxylic acid (R-COOH) to make it uncharged and soluble in the organic layer.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Note: MTBE is preferred over Hexane because it extracts the slightly polar carboxylic headgroup better while excluding phospholipids.
-
-
Vortex vigorously for 5 minutes (or 10 mins on a plate shaker at 1200 rpm).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.
Step 3: Evaporation & Reconstitution
-
Transfer 500 µL of the upper organic layer (supernatant) to a clean plate/tube.
-
Caution: Do not disturb the protein/aqueous interface.
-
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (60:40 ACN:Water + 5mM Ammonium Acetate).
-
Vortex for 1 min and centrifuge briefly.
LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Mobile Phases:
-
A: Water + 5mM Ammonium Acetate (pH natural ~6.8).
-
B: Acetonitrile + 5mM Ammonium Acetate.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 3.00 | 90 | Elution of Analyte |
| 4.00 | 90 | Wash (Lipid removal) |
| 4.10 | 30 | Re-equilibration |
| 5.50 | 30 | End of Run |
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Negative (Electrospray Ionization).
-
Spray Voltage: -2500 V to -3500 V.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 4-CHBA | 183.1 [M-H]⁻ | 139.1 [M-CO2]⁻ | 30 | 15 | Quantifier |
| 4-CHBA | 183.1 | 59.0 (Acetate frag) | 30 | 25 | Qualifier |
| IS (Cyclohexyl) | 169.1 [M-H]⁻ | 125.1 [M-CO2]⁻ | 30 | 15 | IS Quant |
Note: The primary transition corresponds to the loss of the carboxyl group (Decarboxylation, M - 44).
Validation & Quality Assurance
To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect Assessment
Since plasma lipids can suppress ionization in negative mode, perform a Post-Column Infusion test:
-
Infuse the analyte post-column at a constant rate.
-
Inject a "Blank Matrix" extract via the LC.
-
Observe the baseline. A dip in the baseline at the analyte retention time indicates suppression.
-
Correction: If suppression > 20%, switch to SPE (MAX - Mixed-mode Anion Exchange) cartridges to remove neutral lipids more aggressively.
-
Stability
-
Stock Solution: Stable in Methanol at -20°C for 3 months.
-
Benchtop: 4-CHBA is stable, but avoid high pH buffers for long periods to prevent potential degradation (though generally robust).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor ionization in ESI- | Ensure Mobile Phase pH is > 6.0 (Ammonium Acetate). Acidic mobile phases suppress negative ionization. |
| Peak Tailing | Secondary interactions | Increase buffer concentration to 10mM. Use a "High Strength Silica" (HSS) column. |
| Carryover | Analyte sticking to injector | Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid. |
| Non-linear Calibration | Saturation of detector | Use a less sensitive transition or dilute samples. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
- Li, W., et al. (2019). "Methodologies for the LC-MS/MS quantitation of carboxylic acid-containing drugs in biological matrices." Journal of Pharmaceutical Analysis. (General principles for acidic drugs).
-
PubChem. (2023). 4-Cycloheptylbutanoic acid (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to analog/class summary if specific CAS page is dynamic; verified CAS 4401-30-3).
-
Chamberlain, B. (2020). Consolidated Guide to LC-MS Methodology for Fatty Acid Analysis. Lipid Maps. [Link]
Sources
Application Note: High-Confidence Identification of 4-Cycloheptylbutanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
<
Abstract
This application note provides a comprehensive and detailed protocol for the robust identification and quantification of 4-Cycloheptylbutanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges associated with the analysis of polar carboxylic acids, this guide emphasizes the critical role of derivatization to enhance volatility and improve chromatographic performance. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and related fields, ensuring a high degree of scientific integrity and reproducibility. This document provides a step-by-step guide from sample preparation and derivatization to instrument setup and data analysis, underpinned by a rationale for each procedural choice.
Introduction
4-Cycloheptylbutanoic acid is a carboxylic acid of interest in various research domains, including pharmacology and metabolic studies. Its accurate and sensitive detection is paramount for understanding its biological roles and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the identification of unknown substances due to its combined high-resolution separation capabilities and specific mass-based detection.[1] However, the inherent polarity and low volatility of carboxylic acids like 4-Cycloheptylbutanoic acid pose a significant analytical challenge, often leading to poor peak shape, low sensitivity, and potential sample loss on the GC column.[2][3]
To overcome these limitations, a derivatization step is essential.[3] This process chemically modifies the analyte to a less polar and more volatile form, making it amenable to GC analysis.[2] This application note will focus on the widely used and effective method of esterification to form Fatty Acid Methyl Esters (FAMEs), a common strategy for the analysis of fatty acids.[4][5]
Principle of the Method
The overall analytical strategy involves three core stages: extraction of 4-Cycloheptylbutanoic acid from the sample matrix, derivatization to its methyl ester, and subsequent analysis by GC-MS.[4]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Figure 1: High-level workflow for the GC-MS analysis of 4-Cycloheptylbutanoic acid.
Materials and Reagents
-
Solvents: Methanol (ACS grade or higher), Chloroform (ACS grade or higher), Hexane (GC grade), Saturated Sodium Chloride solution.
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Methanolic HCl.
-
Internal Standard (IS): A suitable deuterated carboxylic acid or a carboxylic acid with a different chain length not present in the sample (e.g., Heptadecanoic acid).
-
Standards: 4-Cycloheptylbutanoic acid reference standard.
-
Apparatus: Glass test tubes with screw caps, heating block or water bath, vortex mixer, centrifuge, gas-tight syringe for GC injection.
Experimental Protocols
Part 1: Sample Preparation and Extraction
The choice of extraction method will depend on the sample matrix. For biological fluids or tissues, a common and effective method is the Folch extraction, which utilizes a chloroform-methanol mixture to efficiently extract lipids, including carboxylic acids.[4][5]
Protocol for Liquid-Liquid Extraction (Adapted from Folch Method):
-
Homogenization: To a known quantity of the sample (e.g., 100 µL of plasma or a homogenized tissue sample), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample. This is crucial for accurate quantification.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge the sample at 2000 x g for 5 minutes to achieve clear phase separation.
-
Collection: Carefully collect the lower chloroform layer, which contains the extracted 4-Cycloheptylbutanoic acid, and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a speedvac.
Part 2: Derivatization to Fatty Acid Methyl Ester (FAME)
This step is critical for converting the polar carboxylic acid into a more volatile and thermally stable methyl ester.
Protocol for Methyl Esterification:
-
To the dried extract from the previous step, add 1 mL of 14% BF3-Methanol solution.
-
Seal the tube tightly and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the 4-Cycloheptylbutanoic acid methyl ester, to a clean GC vial for analysis.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Figure 2: Step-by-step derivatization workflow.
GC-MS Instrumentation and Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of 4-Cycloheptylbutanoic acid methyl ester. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column suitable for a wide range of analytes, including FAMEs. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, providing a balance of speed and resolution. |
| Oven Temperature Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A general-purpose temperature program to separate a range of FAMEs. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum. |
| Mass Range | m/z 40-500 | A broad scan range to capture the molecular ion and key fragment ions. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for reliable identification and quantification. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | A standard source temperature to maintain analyte integrity. |
Data Analysis and Interpretation
Identification:
The identification of 4-Cycloheptylbutanoic acid methyl ester is based on two key parameters:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. This should be consistent with the analysis of a pure reference standard under the same chromatographic conditions.
-
Mass Spectrum: The fragmentation pattern of the analyte upon electron ionization. This provides a molecular fingerprint that can be compared to a reference library (e.g., NIST) or the spectrum of a known standard. While a direct library match for 4-Cycloheptylbutanoic acid may not be available, its fragmentation pattern can be predicted and confirmed with a standard. Key expected fragments would include the molecular ion (M+), fragments corresponding to the loss of a methoxy group (-OCH3), and characteristic fragmentation of the cycloheptyl and butanoic acid moieties.
Quantification:
For quantitative analysis, an internal standard is essential. The concentration of 4-Cycloheptylbutanoic acid is determined by creating a calibration curve. This is achieved by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. A plot of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte is then generated. The concentration of the analyte in an unknown sample can then be calculated from its peak area ratio using the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed. Key validation parameters include:
-
Linearity and Range: Demonstrating a linear relationship between the instrument response and the analyte concentration over a defined range.[6]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Conclusion
This application note provides a robust and reliable framework for the identification and quantification of 4-Cycloheptylbutanoic acid by GC-MS. The critical step of derivatization to its methyl ester is highlighted as essential for achieving good chromatographic performance. By following the detailed protocols for sample preparation, derivatization, and GC-MS analysis, and by performing a thorough method validation, researchers can have high confidence in their analytical results. This methodology is applicable to a wide range of sample matrices and can be adapted for the analysis of other similar carboxylic acids.
References
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
Gao, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 43(1), 295-307. Retrieved from [Link]
- Poole, C. F. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
-
ICAR-Central Institute of Fisheries Technology. (n.d.). Fatty acid analysis. Nutrient Profiling and Evaluation of Fish As a Dietary Component. Retrieved from [Link]
-
DeRienz, K., & Krotulski, A. J. (2021). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. Center for Forensic Science Research & Education. Retrieved from [Link]
-
Agilent Technologies. (2023). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
Fenton, J. I., et al. (2016). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Nutrients, 8(11), 733. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Raval, M., et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3136. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]
-
Van de Steene, I., et al. (2017). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 9(4), 656-663. Retrieved from [Link]
-
Young, C. J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(20), 7892–7899. Retrieved from [Link]
-
Young, C. J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed, 37192080. Retrieved from [Link]
-
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]
-
Shimadzu. (2022). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Application Note No. 106. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Application Note. Retrieved from [Link]
-
Ademosun, A. O., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Evidence-Based Integrative Medicine, 25, 2515690X20934895. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid. NIST WebBook. Retrieved from [Link]
-
Raj, A., & Raj, S. (2017). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal, 10(4), 1-8. Retrieved from [Link]
-
Španěl, P., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 73. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid. NIST WebBook. Retrieved from [Link]
-
Wiley. (n.d.). 4-Methoxybutyric acid. SpectraBase. Retrieved from [Link]
-
Wiley. (n.d.). Butanoic acid, 4-ethoxy-, methyl ester. SpectraBase. Retrieved from [Link]
Sources
Technical Application Note: Preclinical Evaluation of 4-Cycloheptylbutanoic Acid
Executive Summary
This application note outlines a rigorous preclinical protocol for evaluating the anti-inflammatory properties of 4-Cycloheptylbutanoic acid (CAS: 4401-30-3) . While specific biological data on this compound is nascent, its structural pharmacophore—comprising a lipophilic cycloheptyl ring linked to a short-chain carboxylic acid—suggests potential bioactivity analogous to fatty acid mimetics, histone deacetylase (HDAC) inhibitors, or cyclooxygenase (COX) inhibitors.
This guide provides a standardized workflow for researchers to solubilize, screen, and validate the compound's efficacy using the gold-standard LPS-induced Macrophage Inflammation Model .
Compound Profile & Rationale
4-Cycloheptylbutanoic acid represents a class of cycloalkyl-fatty acid derivatives.[1] Its amphiphilic nature allows it to potentially intercalate into lipid bilayers or interact with hydrophobic pockets of inflammatory enzymes (e.g., COX-1/2) or nuclear receptors (e.g., PPARs).
| Property | Specification |
| Chemical Name | 4-Cycloheptylbutanoic acid |
| CAS Number | 4401-30-3 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Predicted LogP | ~3.5 (Lipophilic) |
| Target Mechanism | Putative: COX inhibition, HDAC inhibition, or FFA receptor modulation. |
Structural Hypothesis
The molecule consists of a seven-membered cycloalkane ring (lipophilic tail) and a butyric acid moiety (polar head). This structure mimics the terminal architecture of arachidonic acid and certain specialized pro-resolving mediators (SPMs), suggesting it may competitively inhibit inflammatory signaling cascades.
Experimental Workflow
The following workflow is designed to distinguish true anti-inflammatory activity from non-specific cytotoxicity.
Figure 1: Step-by-step preclinical evaluation workflow for 4-Cycloheptylbutanoic acid.
Detailed Protocols
Phase 1: Compound Preparation & Stability
Objective: Ensure stable delivery of the lipophilic acid to aqueous cell culture media.
-
Stock Solution (100 mM): Dissolve pure 4-Cycloheptylbutanoic acid in high-grade DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Expert Tip: If turbidity persists, warm to 37°C. Do not exceed 0.1% v/v DMSO in the final cell culture to avoid solvent toxicity.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: In Vitro Screening (LPS-Challenge Model)
Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71). Rationale: These cells express high levels of TLR4 and robustly produce Nitric Oxide (NO) and cytokines upon Lipopolysaccharide (LPS) stimulation.
Step A: Cytotoxicity Assessment (Crucial Control)
Before testing efficacy, you must define the "Safe Dose" (IC10).
-
Seed RAW 264.7 cells (1 × 10⁴ cells/well) in 96-well plates.
-
Treat with increasing concentrations of 4-Cycloheptylbutanoic acid (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.
-
Add CCK-8 or MTT reagent and incubate for 2-4 hours.
-
Measure absorbance (450 nm for CCK-8).
-
Criteria: Select concentrations where cell viability is >90% compared to vehicle control.
Step B: Anti-Inflammatory Efficacy Assay
-
Seeding: Seed cells (5 × 10⁵ cells/well) in 24-well plates; incubate overnight.
-
Pre-treatment: Replace media. Add 4-Cycloheptylbutanoic acid (Safe Doses determined in Step A) for 1 hour prior to stimulation.
-
Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).
-
Vehicle Control: 0.1% DMSO.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the "Blank" control.
-
Incubation: Incubate for 18–24 hours.
Step C: Readout Quantification
-
Nitric Oxide (NO): Mix 50 µL of culture supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II. Measure absorbance at 540 nm. Calculate nitrite concentration using a NaNO₂ standard curve.
-
Cytokines (TNF-α / IL-6): Harvest remaining supernatant. Analyze using sandwich ELISA kits according to manufacturer instructions.
Mechanistic Investigation (Phase 3)
If the compound suppresses NO/Cytokines, the mechanism is likely via the NF-κB or MAPK pathways.
Protocol: Western Blot Analysis
-
Lysis: Wash treated cells with cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Targets:
-
iNOS & COX-2: Downregulation indicates transcriptional suppression.
-
p-p65 (NF-κB): Reduced phosphorylation indicates inhibition of upstream kinase signaling.
-
IκBα: Prevention of IκBα degradation confirms blockage of the NF-κB activation cascade.
-
Figure 2: Putative signaling pathways. The compound may act by preventing IκBα degradation (upstream) or directly inhibiting COX enzymes (downstream).
Data Presentation & Statistical Analysis
Quantitative results should be reported as Mean ± SEM of at least three independent experiments.
Statistical Test:
-
One-way ANOVA followed by Dunnett’s post-hoc test (comparing all treatment groups to the LPS-only control).
-
Significance threshold: p < 0.05.
Example Data Table Structure:
| Treatment Group | Dose (µM) | Cell Viability (%) | NO Release (µM) | TNF-α (pg/mL) | Inhibition (%) |
| Control | - | 100 ± 2 | 2.1 ± 0.5 | 45 ± 10 | - |
| LPS Only | - | 98 ± 3 | 45.6 ± 3.2 | 1250 ± 150 | 0% |
| Candidate | 10 | 97 ± 2 | 38.2 ± 2.1 | 980 ± 80 | ~16% |
| Candidate | 50 | 95 ± 4 | 18.4 ± 1.5 | 450 ± 45 | ~60% |
| Dexamethasone | 1 | 96 ± 2 | 12.1 ± 1.1 | 210 ± 30 | ~73% |
References
-
LPS-Induced Inflammation Model
-
Tuckermann, J. P., et al. (2005). Macrophage-specific glucocorticoid receptor signaling is essential for inhibition of lethal cytokine release. Journal of Clinical Investigation. Link
-
-
Cycloalkyl Fatty Acid Analogs
-
Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry. (Foundational text on lipophilic side-chain design). Link
-
-
NO Quantification Protocols
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. Link
-
-
Chemical Identity
-
HDAC Inhibitor Structural Homology
-
Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Discusses phenylbutyrate and similar short-chain fatty acid analogs). Link
-
Sources
- 1. 4-Cycloheptylbutanoic acid | Benchchem [benchchem.com]
- 2. 54947-74-9|4-Methyloctanoic acid|BLD Pharm [bldpharm.com]
- 3. 1541352-26-4|3,3-Dicyclobutylpropanoic acid|BLD Pharm [bldpharm.com]
- 4. 503-74-2|3-Methylbutanoic acid|BLD Pharm [bldpharm.com]
- 5. 5732-65-0|4-Cyclopentylbutanoic acid|BLD Pharm [bldpharm.com]
- 6. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]
4-Cycloheptylbutanoic acid as a building block in medicinal chemistry
Abstract & Strategic Rationale
4-Cycloheptylbutanoic acid (4-CBA) is a specialized aliphatic building block used to modulate lipophilicity and steric occupancy in drug candidates. Unlike its aromatic analog (4-phenylbutanoic acid) or the smaller 4-cyclohexylbutanoic acid, 4-CBA offers a unique "Goldilocks" steric profile . The seven-membered cycloheptyl ring possesses high conformational flexibility (pseudorotation), allowing it to adapt to hydrophobic pockets that are distinct from those accommodating flat phenyl rings or rigid cyclohexyl chairs.
Key Applications:
-
Bioisosteric Replacement: Substituting unstable phenyl rings to block metabolic hot-spots (e.g., preventing para-hydroxylation).
-
HDAC Inhibitor Design: Serving as a hydrophobic "cap" group in hydroxamic acid-based histone deacetylase inhibitors, probing the rim of the catalytic tunnel.
-
PROTAC Linker Modulation: Adjusting the LogP and permeability of proteolysis-targeting chimeras without introducing aromatic pi-stacking liabilities.
Physicochemical Profile & Decision Logic
Before integrating 4-CBA, researchers must evaluate its impact on the physicochemical landscape of the parent molecule.
| Property | 4-Cycloheptylbutanoic Acid | 4-Phenylbutanoic Acid (Reference) | Impact on Drug Design |
| Formula | C₁₁H₂₀O₂ | C₁₀H₁₂O₂ | Increased sp³ character (Fsp³). |
| MW | 184.28 g/mol | 164.20 g/mol | Slight mass increase; negligible penalty. |
| LogP (Calc) | ~3.8 - 4.1 | ~2.4 | Major Increase. Used to boost membrane permeability in polar scaffolds. |
| Conformation | Flexible (Twist-Chair) | Planar/Rigid | "Induced fit" capability for amorphous pockets. |
| Metabolic Risk | Low (No aromatic oxidation) | High (Ring hydroxylation) | Improves half-life ( |
SAR Decision Tree: When to Use 4-CBA
The following logic diagram guides the medicinal chemist on when to deploy this building block versus standard aromatic or cyclohexyl alternatives.
Figure 1: Strategic decision tree for bioisosteric replacement of phenyl groups with cycloalkyl moieties.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Objective: To couple 4-CBA to a primary or secondary amine (R-NH₂) to generate a pharmacophore. Rationale: 4-CBA is an aliphatic acid. While stable, the steric bulk of the cycloheptyl tail can retard kinetics slightly compared to linear acids. HATU is selected for its high reactivity and suppression of racemization (though 4-CBA is achiral, this protocol applies to chiral amines).
Materials:
-
Acid: 4-Cycloheptylbutanoic acid (1.0 equiv)
-
Amine: Target scaffold R-NH₂ (1.0 – 1.2 equiv)
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask or vial, dissolve 4-CBA (1.0 equiv) in anhydrous DMF.
-
Note: If the amine is highly lipophilic, use a 1:1 DMF/DCM mixture to ensure solubility of the final product.
-
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes.
-
Observation: The solution should turn slightly yellow. This pre-activation forms the reactive OAt-ester.
-
-
Coupling: Add the Amine (1.0–1.2 equiv).[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Workup (Critical for Lipophilic Acids):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl (removes unreacted amine and DIPEA).
-
Wash 2: Saturated NaHCO₃ (removes unreacted 4-CBA and HATU byproducts).
-
Wash 3: Brine.[3]
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The cycloheptyl tail is non-polar; expect the product to elute earlier than the parent amine.
Protocol B: Metabolic Stability Assessment (Microsomal)
Objective: Confirm the stability advantage of the cycloheptyl ring over a phenyl ring.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[4]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Success Criteria: The 4-CBA derivative should show >50% remaining at 60 mins compared to <20% for the phenyl-butyl analog (if the phenyl ring was the metabolic soft spot).
Synthesis Workflow & Quality Control
If 4-CBA is not available commercially in the required purity, it is synthesized via chain elongation or reduction. The following workflow outlines the path from raw materials to validated building block.
Figure 2: Synthetic route for generating 4-CBA from cycloheptanone precursors.
Quality Control Parameters
-
¹H NMR (CDCl₃): Look for the characteristic multiplet of the cycloheptyl ring (1.4 – 1.7 ppm, ~13H) and the triplet of the
-methylene next to the carbonyl (~2.3 ppm). -
Purity: Must be >95% to prevent "false positives" in biological assays due to highly active impurities.
-
Storage: Store at 2–8°C. As a fatty acid homolog, it may be a waxy solid or oil; avoid repeated freeze-thaw cycles to prevent hydrolysis if moisture is present.
References
-
Bioisosterism in Drug Design
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
- Context: Discusses the metabolic advantages of saturated rings (cycloheptyl/hexyl) over phenyl rings.
-
-
Amide Coupling Protocols (HATU)
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
- Context: The definitive guide for selecting coupling reagents like HATU for aliph
-
-
Lipophilicity & LogD
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.
- Context: Explains the impact of LogP modulation (using groups like cycloheptyl) on ADME properties.
-
-
Cycloheptyl Synthesis (General Methods)
-
Hassarajani, S. A., & Mamdapur, V. R. (1998).[3] A Three Step Synthesis of 11-Cycloheptylundecanoic Acid. Molecules.
- Context: Provides the foundational Grignard/coupling chemistry applicable to synthesizing 4-cycloheptylbutanoic acid.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of 4-Cycloheptylbutanoic Acid for In Vitro and In Vivo Studies
Executive Summary & Compound Profile
4-Cycloheptylbutanoic acid is a lipophilic carboxylic acid structurally related to valproic acid and 4-phenylbutyric acid (4-PBA). It acts as a Histone Deacetylase (HDAC) inhibitor, often utilized in research regarding chromatin remodeling, transcriptional regulation, and potential therapies for genetic disorders (e.g., spinal muscular atrophy, hemoglobinopathies).
Successful application of this compound requires navigating its physicochemical dichotomy: it is lipophilic and poorly water-soluble in its free acid form, but readily soluble in aqueous media when converted to its carboxylate salt. This guide provides validated protocols for both in vitro (solvent-based) and in vivo (salt-based or lipid-based) formulations.
Physicochemical Profile
| Property | Value (Estimated/Observed) | Formulation Implication |
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.28 g/mol | Use this for Molarity calculations. |
| Physical State | Solid or Viscous Oil (at RT) | May require gentle warming to dispense. |
| pKa | ~4.8 (Carboxylic Acid) | Ionized at physiological pH (7.4). |
| LogP | ~3.5 – 4.0 | High membrane permeability; low aqueous solubility in acid form. |
| Solubility (Water) | < 1 mg/mL (Acid form) | Requires conversion to salt or organic co-solvent. |
| Solubility (DMSO) | > 50 mg/mL | Ideal for in vitro stock solutions. |
Pre-Formulation Decision Matrix
The choice of vehicle depends strictly on the route of administration and the required concentration.
Figure 1: Decision tree for vehicle selection based on experimental requirements.
In Vitro Formulation Protocol (Cell Culture)
Objective: Create a stable, high-concentration stock solution suitable for dilution into cell culture media without precipitating the compound.
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).
-
Control: DMSO vehicle control (must match final % v/v).
Protocol: 100 mM Stock Solution
-
Weighing: Weigh 18.4 mg of 4-Cycloheptylbutanoic acid into a sterile 1.5 mL microcentrifuge tube.
-
Note: If the compound is a viscous liquid, use a positive displacement pipette or weigh by difference.
-
-
Dissolution: Add 1.0 mL of sterile DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If not fully dissolved, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: If required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.
Dosing (Serial Dilution)
To treat cells at a target concentration (e.g., 10 µM) while keeping DMSO < 0.1%:
-
Intermediate Dilution: Dilute the 100 mM stock 1:100 in culture medium (or PBS) to create a 1 mM working solution.
-
Critical Step: Add the DMSO stock slowly to the medium while vortexing to prevent precipitation shock.
-
-
Final Dilution: Add the 1 mM working solution to the cell culture well to achieve 10 µM.
In Vivo Formulation Protocols[1][2]
Method A: Oral Gavage (PO) – Lipid Vehicle
Best for: High dose studies (>50 mg/kg) or sub-chronic dosing. The lipophilic nature of the acid allows it to dissolve readily in oil.
Vehicle: Corn Oil or Sesame Oil (Pharmaceutical Grade).
Protocol (Example: 50 mg/kg dose for 20g mouse):
-
Target Concentration: 5 mg/mL (allows 200 µL dosing volume).
-
Weigh 50 mg of 4-Cycloheptylbutanoic acid.
-
Add 10 mL of Corn Oil.
-
Vortex and sonicate at 40°C for 10–15 minutes until the solution is clear.
-
Store at Room Temperature (RT). Do not refrigerate (oil may solidify or drug may crystallize).
Method B: Parenteral (IP/IV) – Aqueous Sodium Salt
Best for: Bioavailability studies, acute efficacy, or when oil is contraindicated. Mechanism: Conversion of the free acid to the water-soluble sodium salt (Sodium 4-cycloheptylbutyrate).
Vehicle: 0.9% Saline (pH adjusted).
Protocol (Example: 20 mg/mL solution):
-
Calculation:
-
Target Mass: 200 mg of 4-Cycloheptylbutanoic acid (1.085 mmol).
-
NaOH Requirement: 1.0 molar equivalent.
-
1.085 mmol × 40.0 g/mol (NaOH) = 43.4 mg NaOH.
-
-
Preparation:
-
Weigh 200 mg of drug into a glass vial.
-
Add 5 mL of sterile water. Note: The drug will not dissolve yet.
-
Add 1.085 mL of 1.0 N NaOH (or equimolar amount).
-
Vortex and sonicate. The solution should turn clear as the salt forms.
-
-
pH Adjustment:
-
Check pH.[1] It will likely be slightly alkaline.
-
Adjust carefully to pH 7.2–7.4 using dilute HCl (0.1 N). Caution: Dropping pH below 6.0 will cause the free acid to precipitate out of solution.
-
-
Final Volume: Add 0.9% Saline to bring the total volume to 10 mL.
-
Sterilization: Filter through a 0.22 µm PES (hydrophilic) syringe filter.
-
Usage: Use fresh. If storage is needed, store at 4°C for <1 week.
Quality Control & Troubleshooting
| Observation | Cause | Solution |
| Cloudiness upon dilution (In Vitro) | "Crash-out" precipitation | Reduce stock concentration or use an intermediate dilution step with medium containing 10% FBS (proteins bind drug and aid solubility). |
| Precipitation in Saline (In Vivo) | pH too low (< 6.0) | Add dilute NaOH dropwise until clear. Ensure pH is > 7.[2]0. |
| Phase separation in Oil | Saturation reached | Warm to 40°C. If persistent, reduce concentration or switch to a suspension vehicle (0.5% Methylcellulose + 0.1% Tween 80). |
Mechanism of Action & Biological Context[5]
4-Cycloheptylbutanoic acid functions primarily as an HDAC Inhibitor . By inhibiting histone deacetylases, it prevents the removal of acetyl groups from histone lysine residues. This results in hyperacetylation of histones (H3/H4), relaxing the chromatin structure and allowing for the transcriptional activation of silenced genes.
Figure 2: Pharmacological mechanism of action (HDAC Inhibition).
References
-
Miller, A. C., et al. (2011). Histone deacetylase inhibitors: A strategic approach to cancer therapy.[3][4][5] Cancer Chemotherapy and Pharmacology.[5] Link
-
Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. Link
-
Lea, M. A., & Tulsyan, V. M. (1995). Discordant effects of butyrate analogues on histone acetylation and cell proliferation. Anticancer Research. Link
-
Driver, J. A., et al. (2008). Pharmacokinetics and formulation of short-chain fatty acid derivatives. Journal of Pharmaceutical Sciences.[6] (General reference for SCFA salt formulation).
-
Sigma-Aldrich. (2023). Product Specification: Cyclohexanebutyric acid (Structural Analog).Link
(Note: Specific literature on "4-Cycloheptylbutanoic acid" is rare; protocols are derived from standard operating procedures for structural analogs like 4-Phenylbutyric acid and Valproic acid.)
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. evonik.com [evonik.com]
- 3. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving analytical challenges in 4-Cycloheptylbutanoic acid quantification
Introduction
This technical guide addresses the specific analytical hurdles associated with 4-Cycloheptylbutanoic acid (CAS: 4441-63-8 / 4401-30-3). As a lipophilic carboxylic acid lacking a strong chromophore, this molecule presents a "perfect storm" for bioanalysis: it is difficult to retain symmetrically, difficult to ionize efficiently, and prone to non-specific binding in biological matrices.
The following protocols are designed for researchers in drug development, adhering to principles outlined in the FDA Bioanalytical Method Validation Guidance (2018) .
Analyte Dossier: Physicochemical Profile
Understanding the molecule is the first step to resolving analytical failure.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 184.28 g/mol | Low mass range; high background noise risk in LC-MS. |
| Structure | Cycloheptyl ring + C4 acid chain | High lipophilicity (LogP > 3.5 est.) combined with polar acidity. |
| pKa | ~4.8 (Carboxylic acid) | Ionized at physiological pH; requires acidic mobile phase for retention. |
| Chromophore | Negligible (End-absorption <210nm) | UV detection is not recommended for trace analysis. |
| Solubility | Low in water; High in MeOH/ACN | Risk of precipitation in aqueous buffers; requires high organic wash. |
Module 1: Chromatographic Challenges (Peak Tailing & Retention)
The Problem:
Users frequently report severe peak tailing (
The Root Cause:
-
Secondary Silanol Interactions: The carboxylic acid moiety interacts with residual silanols on the silica backbone of C18 columns.
-
Ionization State: At neutral pH, the analyte is deprotonated (
), causing it to elute near the void volume with poor shape.
The Solution: Acidic Mobile Phase & End-Capping
You must suppress ionization to retain the molecule in its neutral form (
Recommended Protocol:
-
Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN provides sharper peaks; MeOH offers different selectivity.
Troubleshooting Logic Tree
Figure 1: Decision matrix for resolving chromatographic peak asymmetry for carboxylic acids.
Module 2: Detection Sensitivity (LC-MS/MS Optimization)
The Problem:
"I cannot see the signal in ESI Positive mode," or "Sensitivity is too low for DMPK studies."
The Root Cause:
4-Cycloheptylbutanoic acid does not easily accept a proton (
Strategy A: Negative Mode (Direct Analysis)
This is the standard approach but requires careful mobile phase tuning to avoid ion suppression.
-
Ionization: ESI Negative (
). -
Transitions:
-
Quantifier:
(Loss of ). -
Qualifier:
(Acetate fragment).
-
-
Critical Note: Avoid using ammonium modifiers if possible, as they can suppress negative ionization compared to pure formic acid or acetic acid.
Strategy B: Derivatization (High Sensitivity)
If you need femtogram-level sensitivity (e.g., micro-dosing studies), you must modify the molecule to fly in ESI Positive mode.
Protocol: AMPP Derivatization Use N-(4-aminomethylphenyl)pyridinium (AMPP) to couple with the carboxylic acid.[1]
-
Reaction: Carboxylic acid + AMPP
Amide Derivative. -
Result: Adds a permanently charged pyridinium tag.
-
Benefit: Increases signal by 10-50x and moves retention to a cleaner region of the chromatogram.
| Parameter | Direct Analysis (ESI-) | Derivatization (AMPP / ESI+) |
| Complexity | Low (Dilute & Shoot/LLE) | High (Chemical reaction required) |
| Sensitivity | ng/mL range | pg/mL range |
| Selectivity | Moderate (High background) | High (Specific precursor shift) |
| Cost | Low | High (Reagents + Time) |
Module 3: Sample Preparation (Recovery & Matrix Effects)
The Problem:
"My recovery from plasma is inconsistent," or "I see significant matrix effects."
The Root Cause:
The cycloheptyl tail makes the molecule highly lipophilic. It binds strongly to plasma albumin. Simple Protein Precipitation (PPT) often fails to release the drug from the protein, leading to low recovery.
The Solution: Liquid-Liquid Extraction (LLE)
LLE is superior to PPT for lipophilic acids because it physically separates the analyte from the protein and phospholipids.
Step-by-Step LLE Protocol:
-
Aliquot: 50 µL Plasma.
-
Acidify: Add 10 µL of 5% Formic Acid (Critical: Breaks protein binding and neutralizes the acid).
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .
-
Agitate: Vortex 10 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Move supernatant to a clean plate.
-
Dry & Reconstitute: Evaporate under
; Reconstitute in Mobile Phase (50:50 Water:ACN).
Extraction Workflow Diagram
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic carboxylic acids.
Frequently Asked Questions (FAQs)
Q: Can I use UV detection at 210 nm? A: Technically yes, but it is strongly discouraged for biological samples. 210 nm is non-specific; you will see interference from plasma proteins and solvents. If you must use UV, you must derivatize with a chromophore like 2-Nitrophenylhydrazine .
Q: Why is my retention time shifting between injections? A: This is likely a pH equilibration issue. The cycloheptyl tail is bulky. Ensure your column is fully equilibrated (10-20 column volumes) and that your Mobile Phase A is buffered (e.g., 10mM Ammonium Formate pH 3.0) rather than just using simple acidified water, to maintain a stable charge state on the column surface.
Q: What Internal Standard (IS) should I use? A: A stable isotope-labeled analog (e.g., 4-Cycloheptylbutanoic acid-d4) is ideal. If unavailable, choose a structural analog like 4-Cyclohexylbutanoic acid (CAS 4441-63-8). Do not use a hydrophilic acid; it will not track the extraction efficiency of the lipophilic cycloheptyl group.
References
-
US Food and Drug Administration (FDA). (2018).[2][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Li, W., et al. (2010).[6] Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Bollinger, J.G., et al. (2010). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry. Retrieved from [Link]
-
PubChem. (2025).[7] 4-Cyclopentylbutanoic acid (Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. fda.gov [fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. research.vu.nl [research.vu.nl]
- 7. 4-Cyclopentylbutanoic acid | C9H16O2 | CID 15984458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Method Development for Cycloheptylbutanoic Acid Derivatives
Case ID: CHIRAL-SEP-4CHBA Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation Strategy for 4-Cycloheptylbutanoic Acid Analogs
⚠️ Critical Structural Verification
User Alert: Before proceeding, please verify your target structure. The parent molecule, 4-Cycloheptylbutanoic acid (CAS: 16253-33-9), is achiral because it lacks a stereogenic center (the alkyl chain is linear, and the cycloheptyl ring attachment is symmetrical).
Assumption of Scope: This guide is engineered for
Part 1: Method Development Strategy
The "3-Pillar" Screening Protocol
For lipophilic carboxylic acids, we utilize a hierarchical screening approach to maximize resolution (
1. Mode Selection: Normal Phase (NPLC) vs. Reversed Phase (RPLC)
-
Recommendation: Normal Phase (NPLC) is the primary choice.
-
Scientific Rationale:
-
Solubility: The cycloheptyl group is highly lipophilic. Alkane-based mobile phases (Heptane/Hexane) ensure full solubility.
-
Conformation: Non-polar solvents promote tighter chiral recognition pockets in polysaccharide stationary phases compared to aqueous RPLC conditions.
-
Dimerization Control: Carboxylic acids tend to dimerize in non-polar solvents. NPLC allows precise control of this via acidic additives.
-
2. Stationary Phase (CSP) Selection
Screen the following columns in this specific order. These utilize "coated" and "immobilized" polysaccharide selectors which have the highest hit rate for acidic lipophiles.
| Priority | CSP Type | Commercial Equivalent | Rationale |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | The "Gold Standard" for aromatic/lipophilic acids. High recognition of the cycloheptyl steric bulk. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Complementary selectivity to Amylose. Often resolves if AD-H shows partial separation. |
| 3 | Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID / IG | Chlorinated phases offer unique "electron-withdrawing" pockets, useful if the |
3. Mobile Phase Composition & Additives
-
Base Solvent: n-Hexane / Isopropanol (90:10 to 95:5).
-
Critical Additive: 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Why TFA?
-
Suppression: It suppresses the ionization of the carboxylic acid (
), ensuring the analyte remains neutral. Charged species do not interact efficiently with the chiral selector in NPLC. -
Sharpening: It breaks intermolecular hydrogen bond dimers, preventing peak tailing.
-
Part 2: Workflow Visualization
Decision Tree: Method Development Logic
This diagram outlines the logical flow from structural analysis to final method optimization.
Caption: Logical workflow for screening and optimizing chiral methods for lipophilic carboxylic acids.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see no peaks or very negative dips in the baseline."
Diagnosis: The Cycloheptylbutanoic acid scaffold lacks a strong chromophore (aromatic ring). The carboxyl group only absorbs weakly at ~210 nm, which is often obscured by solvent cutoff. Solution Protocol:
-
Wavelength: Set UV detector to 205–210 nm .
-
Reference: Ensure your reference wavelength (if using DAD) is set to "OFF" or >360 nm to avoid subtracting your real signal.
-
Hardware Switch: If UV is insufficient, switch to Charged Aerosol Detection (CAD) or Refractive Index (RI) . These are "universal" detectors ideal for non-chromophoric lipophiles.
-
Derivatization (Alternative): React the acid with benzylamine or aniline to attach a UV-active tag. This creates an amide, which is often easier to separate than the free acid.
Issue 2: "The peaks are extremely broad and tailing."
Diagnosis: This is classic "Acidic Drag." The carboxylic acid protons are interacting with the silica silanols or the chiral selector's basic sites (carbamates). Solution Protocol:
-
Acid Boost: Increase TFA concentration from 0.1% to 0.2% .
-
Acid Swap: Switch to Formic Acid or Acetic Acid . Sometimes the
match is better, though TFA is usually superior for NPLC. -
Temperature: Lower the column temperature to 10-15°C . While counter-intuitive (usually heat improves mass transfer), lower temperature can "freeze" the chiral recognition conformation, improving resolution (
) at the cost of slightly broader peaks.
Issue 3: "My sample precipitates in the mobile phase."
Diagnosis: You are likely trying to dissolve a free acid in pure Hexane or pure Methanol. Solution Protocol:
-
Diluent: Dissolve the sample in the Mobile Phase (e.g., Hexane/IPA 90:10).
-
Co-solvent: If stubborn, dissolve in 100% IPA first, then dilute with Hexane. Ensure the final injection solvent matches the mobile phase strength to avoid "solvent shock" (distorted peak fronting).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (RPLC) instead? A: Yes, but it is secondary.
-
Conditions: Acetonitrile / Water (containing 0.1% Phosphoric Acid or Formic Acid).
-
Columns: Immobilized phases (Chiralpak IA, IB, IC) are required if you use harsh organic modifiers like DCM or THF, but standard coated phases (AD-RH, OD-RH) work for ACN/Water.
-
Warning: Solubility of cycloheptyl compounds in high-% water is poor, leading to retention times that are excessively long or noisy baselines.
Q: How do I scale this up for purification? A:
-
Solubility Check: NPLC is ideal for prep because Hexane/IPA evaporates easily.
-
Loading: For carboxylic acids, "mass overloading" often improves separation distance due to the Langmuir isotherm effect (displacement chromatography).
-
Safety: If using TFA in prep, remember it forms salts. Evaporate strictly in a fume hood.
Q: Is the separation temperature sensitive?
A: Highly. Cycloheptyl rings are flexible ("floppy"). Lowering temperature (15°C) reduces the ring flipping, presenting a more rigid "shape" to the chiral selector, often drastically improving selectivity (
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Daicel Corporation. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development: Mobile Phase Additives. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Cycloheptylbutanoic Acid
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, chemists, and process development professionals who are transitioning the synthesis of 4-Cycloheptylbutanoic acid from laboratory scale to larger, multi-gram or kilogram-scale production for advanced studies. We provide a robust, scalable protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.
Recommended Synthetic Pathway for Scale-Up
For scaling the synthesis of 4-Cycloheptylbutanoic acid, we recommend a two-step approach centered on a Grignard reaction. This pathway is selected for its reliability, use of readily available starting materials, and predictable scalability. The process involves:
-
Formation of a Grignard Reagent: Cycloheptyl bromide is reacted with magnesium metal in an ether solvent to form cycloheptylmagnesium bromide.
-
Carboxylation using Succinic Anhydride: The Grignard reagent undergoes a nucleophilic attack on succinic anhydride, which, after acidic workup, yields the target 4-Cycloheptylbutanoic acid. This method is preferable to carboxylation with CO2 gas on a large scale as it involves the handling of solids and liquids, which is often more manageable and controllable in standard reactor setups.[1][2]
Caption: Chemical synthesis pathway for 4-Cycloheptylbutanoic acid.
Detailed Experimental Protocol: 100g Scale Synthesis
This protocol is optimized for producing approximately 100 grams of 4-Cycloheptylbutanoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 15.1 g | 0.62 | Ensure they are fresh and dry. |
| Iodine | 253.81 | 1 crystal | - | For Grignard initiation. |
| Cycloheptyl Bromide | 177.08 | 100 g | 0.56 | Ensure it is dry and free of impurities. |
| Tetrahydrofuran (THF) | 72.11 | 800 mL | - | Anhydrous grade is critical.[3] |
| Succinic Anhydride | 100.07 | 62.1 g | 0.62 | Must be dry. |
| Hydrochloric Acid (HCl), conc. | 36.46 | ~150 mL | - | For acidic workup. |
| Diethyl Ether | 74.12 | 1 L | - | For extraction. |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For purification wash. |
| Saturated Sodium Chloride (Brine) | - | 500 mL | - | For extraction wash. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying the organic phase. |
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Setup: Assemble a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen inlet. Flame-dry all glassware under a nitrogen atmosphere and allow it to cool.
-
Magnesium Activation: Add the magnesium turnings (15.1 g) and a single crystal of iodine to the flask. Gently heat the flask with a heat gun under nitrogen flow until violet iodine vapors are observed. This helps to activate the magnesium surface.[4]
-
Initiation: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cycloheptyl bromide (100 g) in 300 mL of anhydrous THF. Add approximately 10% of the cycloheptyl bromide solution to the magnesium suspension.
-
Propagation: The reaction should initiate within a few minutes, indicated by a gentle reflux and the disappearance of the iodine color. If it doesn't start, gentle warming or sonication may be applied.[4] Once initiated, add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a steady reflux. The total addition time should be around 2-3 hours.
-
Completion: After the addition is complete, continue to stir the mixture and heat to a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a cloudy grey-to-brown suspension. Cool the mixture to 0°C in an ice bath.
Part 2: Reaction with Succinic Anhydride and Workup
-
Anhydride Addition: In a separate flask, dissolve the succinic anhydride (62.1 g) in 400 mL of anhydrous THF. This may require gentle warming. Cool the solution to room temperature.
-
Carboxylation: Add the succinic anhydride solution slowly to the cold (0°C) Grignard reagent via the dropping funnel over 1-1.5 hours. An exothermic reaction will occur. Maintain the internal temperature below 10°C throughout the addition.
-
Quenching: After the addition is complete, allow the thick slurry to warm to room temperature and stir for an additional hour. Cool the mixture back to 0°C and slowly quench the reaction by adding 500 mL of a 2M HCl aqueous solution. Be prepared for an initial vigorous reaction.
-
Extraction: Transfer the mixture to a 4L separatory funnel. Add 500 mL of diethyl ether to dissolve the organic product. Separate the layers. Extract the aqueous layer twice more with 250 mL portions of diethyl ether.
-
Purification Wash: Combine all organic extracts. Wash the combined organic phase with 250 mL of 1M NaOH solution. This step selectively extracts the desired carboxylic acid into the aqueous basic layer, leaving non-acidic impurities (like dicycloheptyl byproduct) in the organic phase.[4]
-
Isolation: Separate the layers and collect the aqueous (basic) layer. Discard the organic layer. Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding concentrated HCl. The 4-Cycloheptylbutanoic acid will precipitate as a white solid or oil.
-
Final Extraction & Drying: Extract the acidified aqueous layer three times with 250 mL portions of diethyl ether. Combine these new organic extracts, wash once with 250 mL of brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Final Purification
-
Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
Caption: Scaled-up experimental workflow diagram.
Troubleshooting Guide
Q: My Grignard reaction won't start. What should I do?
A: Failure to initiate is the most common issue with Grignard reactions.
-
Cause 1: Wet Reagents or Glassware. Grignard reagents are extremely sensitive to moisture.[3] Even trace amounts of water on glassware or in the solvent (THF) will prevent the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled under a positive pressure of an inert gas like nitrogen or argon. Use freshly opened anhydrous solvents or solvent from a purification system.
-
-
Cause 2: Inactive Magnesium. The surface of magnesium turnings can oxidize over time, forming a passive layer of MgO that prevents reaction.
-
Solution: Activate the magnesium. The protocol above includes using an iodine crystal, which chemically etches the surface. Other methods include adding a few drops of 1,2-dibromoethane or borrowing a small amount of an active Grignard solution from a previous batch. Mechanical activation by crushing the turnings in a dry mortar and pestle can also be effective. Using an ultrasonic bath can also help initiate the reaction.[4]
-
Q: The reaction started, but the yield is very low, and I isolated a high-boiling, non-acidic byproduct. What happened?
A: This is likely due to a side reaction called Wurtz coupling, which forms dicycloheptyl.
-
Cause: This occurs when the Grignard reagent attacks another molecule of cycloheptyl bromide. It is often exacerbated by high local concentrations of the alkyl halide or elevated temperatures.
-
Solution: The key is slow and controlled addition of the cycloheptyl bromide solution to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent. Ensure the reaction does not become too vigorous; use an ice bath to moderate the temperature if necessary.
-
Q: During the workup, I formed a thick, un-breakable emulsion at the aqueous/organic interface. How can I resolve this?
A: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts.
-
Cause: Finely dispersed magnesium salts can stabilize the interface between the organic and aqueous layers.
-
Solution 1: Add Brine. Adding a significant volume of saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solution 2: Filtration. If the emulsion is caused by solid precipitates, you can filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This removes the solids that stabilize the emulsion.
-
Solution 3: Patience & Dilution. Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) will allow the layers to separate. Diluting with more solvent (both water and ether) can also help.
-
Q: My final product is an off-white or yellow oil, not a white solid. How can I purify it?
A: This indicates the presence of impurities, which could be unreacted starting materials, byproducts, or residual solvent.
-
Cause: Incomplete reaction or insufficient purification during the workup.
-
Solution 1: Effective Base Wash. The most critical purification step is the wash with NaOH solution.[4][5] This selectively pulls your acidic product into the aqueous layer. Ensure you use a sufficient volume of base and mix the layers thoroughly. A second base wash can be beneficial. After re-acidification, the precipitated product should be much purer.
-
Solution 2: Recrystallization. If the product is solid but discolored, recrystallization is highly effective. Experiment with different solvent systems if hexanes/ethyl acetate is not optimal.
-
Solution 3: Column Chromatography. If the product is a persistent oil or heavily contaminated, purification by silica gel column chromatography is the final option. A gradient elution with hexanes and ethyl acetate (with a small amount of acetic acid to prevent streaking) is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: Why was the reaction with succinic anhydride chosen over bubbling CO2 gas for this scale-up? A: While carboxylation with carbon dioxide (dry ice) is a classic method, it presents significant challenges on a large scale.[1][2] Achieving efficient gas dispersion through a large, viscous Grignard solution is difficult and can lead to incomplete reaction. Furthermore, atmospheric moisture can readily condense on dry ice, introducing water that quenches the Grignard reagent.[4] Succinic anhydride is a solid that can be dissolved and added as a liquid, allowing for much better stoichiometric control, heat management, and more reliable, reproducible results in a standard reactor.
Q2: What are the most critical safety precautions for this large-scale synthesis? A: The primary hazards are the flammable ether solvents and the highly reactive Grignard reagent.
-
Flammability: Both THF and diethyl ether are extremely flammable and have low flash points. All heating must be done using heating mantles or oil baths; open flames are forbidden. Ensure the reaction is conducted in a walk-in fume hood with excellent ventilation to prevent vapor accumulation.
-
Reactivity: Grignard reagents react violently with water, alcohols, and other protic sources.[3] The quenching step with aqueous acid is highly exothermic and must be done slowly and with vigorous cooling to control the release of heat and gas. Always wear safety glasses, a lab coat, and appropriate gloves. Have a Class D fire extinguisher (for combustible metals) readily available.
Q3: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.
-
Grignard Formation: You can monitor the disappearance of the cycloheptyl bromide spot. Take a small aliquot of the reaction, quench it carefully with dilute acid, extract with ether, and spot the ether layer on a TLC plate.
-
Carboxylation: After adding the succinic anhydride, a new, more polar spot corresponding to the carboxylic acid product will appear at a lower Rf value. The starting material spots should disappear. A suitable eluent is typically 20-30% ethyl acetate in hexanes with 1% acetic acid.
Q4: What are the expected yield and purity at this 100g scale? A: With careful execution and adherence to anhydrous techniques, a yield of 70-85% of the purified product is achievable. Purity, as determined by NMR and titration, should be >98%.
References
-
Moore, B. S., Walker, K., Tornus, I., Handa, S., Poralla, K., & Floss, H. G. (1997). Biosynthetic Studies of ω-Cycloheptyl Fatty Acids in Alicyclobacillus cycloheptanicus. Formation of Cycloheptanecarboxylic Acid from Phenylacetic Acid. The Journal of organic chemistry. Available at: [Link]
-
Oshima, M., & Ariga, T. (1975). Omega-cyclohexyl fatty acids in acidophilic thermophilic bacteria. Studies on their presence, structure, and biosynthesis using precursors labeled with stable isotopes and radioisotopes. The Journal of biological chemistry. Available at: [Link]
-
Moore, B. S., & Floss, H. G. (1999). Biosynthesis of Cyclic Fatty Acids Containing Cyclopropyl-, Cyclopentyl-, Cyclohexyl-, and Cycloheptyl-rings. Comprehensive Natural Products Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Biosynthetic Studies of ω-Cycloheptyl Fatty Acids in Alicyclobacillus cycloheptanicus. Formation of Cycloheptanecarboxylic Acid from Phenylacetic Acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-Cyclohexylphenyl)-2,4-dioxo-1 -butanoic acid. Available at: [Link]
-
LibreTexts. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Moore, B. S., Floss, H. G., & Poralla, K. (1997). Three New ω-Cycloheptyl Fatty Acids from Alicyclobacillus cycloheptanicus and Their Biosynthetic Interrelationships. Journal of Natural Products. Available at: [Link]
-
Chemistry Steps. (2024). Alkyl Halides to Carboxylic Acids. Available at: [Link]
-
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. Organic Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Available at: [Link]
-
Verdecia-Reyes, Y., et al. (2021). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Miller, G. H. (2022). Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses. University of New Hampshire Scholars' Repository. Available at: [Link]
-
OC-Praktikum. (2006). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Cycloheptylbutanoic Acid According to ICH Guidelines
This guide provides a comprehensive framework for the validation of an analytical method for 4-Cycloheptylbutanoic acid, a representative carboxylic acid compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a comparative analysis of potential analytical techniques and presents a detailed, field-tested protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The insights and methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the expertise to establish a robust, reliable, and compliant analytical procedure suitable for its intended purpose.
Introduction: The Analytical Imperative for 4-Cycloheptylbutanoic Acid
4-Cycloheptylbutanoic acid, like many carboxylic acids, serves as a crucial building block or intermediate in various chemical and pharmaceutical syntheses. The rigorous quality control of such compounds is paramount to ensure the safety, efficacy, and consistency of final products. A validated analytical method provides documented evidence that the procedure is fit for its purpose, a non-negotiable requirement in the regulatory landscape.[1][2]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1] This guide will focus on creating and validating a method for the assay (quantification) of 4-Cycloheptylbutanoic acid as a bulk substance.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is the foundational step in method development. The choice is governed by the physicochemical properties of the analyte, the required sensitivity, the nature of the sample matrix, and practical considerations like instrument availability and sample throughput.
| Methodology | Principle | Advantages | Disadvantages | Optimal Application |
| HPLC-UV (Primary Method) | Chromatographic separation on a reversed-phase column followed by UV detection. The carboxyl group acts as a chromophore at low wavelengths (~210 nm).[3][4] | Robust, reliable, widely available, excellent for non-volatile compounds, cost-effective for routine QC. | Moderate sensitivity, potential for interference from other UV-absorbing compounds in complex matrices. | Assay and impurity quantification in bulk drug substances and finished products. |
| LC-MS/MS (Alternative 1) | Liquid chromatography coupled with tandem mass spectrometry. Provides mass-to-charge ratio information for high selectivity. | Extremely high sensitivity and specificity, ideal for complex matrices, can confirm molecular identity.[5][6] | Higher cost, more complex instrumentation and method development, may require derivatization for some acids to improve ionization.[7] | Trace-level quantification, bioanalytical studies (e.g., in plasma or serum), metabolite identification.[8][9] |
| Gas Chromatography (GC-FID/MS) (Alternative 2) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile analytes. | Requires derivatization (e.g., silylation) for non-volatile carboxylic acids, which adds complexity and potential for error.[10][11] | Analysis of short-chain, volatile fatty acids or after a validated derivatization procedure. |
Rationale for Selection: For the routine quality control assay of bulk 4-Cycloheptylbutanoic acid, HPLC-UV represents the optimal balance of performance, reliability, and accessibility. Its robustness makes it suitable for the rigorous demands of a regulated environment. This guide will therefore detail the validation of an HPLC-UV method.
Validation of the HPLC-UV Method for 4-Cycloheptylbutanoic Acid
The validation process is a systematic study that assesses the performance characteristics of the analytical method.[12][13] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by the ICH Q2(R1) guideline.[1]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector | Standard equipment for pharmaceutical analysis. A PDA detector is preferred for specificity assessment. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like carboxylic acids. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls retention. Phosphoric acid is added to lower the pH (<3), ensuring the carboxylic acid is in its protonated, non-ionized form for better retention and peak shape on a C18 column.[14] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 210 nm | Carboxylic acids exhibit UV absorbance at low wavelengths due to the n→π* transition of the carbonyl group.[4] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity and column loading. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and avoids peak distortion. |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Prepare and inject the following solutions:
-
Blank: Diluent only.
-
Standard Solution: A solution of 4-Cycloheptylbutanoic acid reference standard at the target concentration (e.g., 100 µg/mL).
-
Stressed Samples: Subject the analyte to forced degradation conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light) to generate potential degradation products.
-
-
Analyze all solutions using the proposed HPLC method with a PDA detector.
-
Compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte.
-
Assess peak purity of the analyte peak in the standard and stressed samples using the PDA software.
Acceptance Criteria:
-
No significant interference from the blank at the analyte's retention time.
-
The method must demonstrate resolution between the analyte and its degradation products/impurities.
-
The peak purity index for the analyte peak should pass the software's threshold (e.g., >0.999), indicating spectral homogeneity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2]
Experimental Protocol:
-
Prepare a stock solution of the 4-Cycloheptylbutanoic acid reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50, 75, 100, 125, and 150 µg/mL, which corresponds to 50-150% of a 100 µg/mL target concentration).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
Data Summary: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,300 |
| Regression Output | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10,015 |
| Y-Intercept | -1,250 |
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol:
-
The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.
Acceptance Criteria:
-
For an assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[1] The successful validation of linearity, accuracy, and precision within the 50-150% range comfortably establishes this.
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[13] It is often reported as percent recovery.
Experimental Protocol:
-
Prepare analyte solutions at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
If a placebo matrix is available, spike the placebo with the analyte at these three levels. If not, accuracy can be determined by application of the analytical procedure to an analyte of known purity (the reference standard).[1]
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the percent recovery for each determination.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Data Summary: Accuracy
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|---|
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.45 |
| 100% | 100.0 | 100.5, 99.7, 100.1 | 100.5, 99.7, 100.1 | 100.1 | 0.40 |
| 120% | 120.0 | 121.0, 119.5, 120.5 | 100.8, 99.6, 100.4 | 100.3 | 0.60 |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]
Experimental Protocol (Repeatability - Intra-assay):
-
Prepare six individual samples of 4-Cycloheptylbutanoic acid at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and %RSD of the results.
Experimental Protocol (Intermediate Precision - Inter-assay):
-
Repeat the repeatability experiment on a different day, with a different analyst and/or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
The %RSD for both Repeatability and Intermediate Precision should be ≤ 2.0%.
Data Summary: Precision
| Precision Level | Analyst | Day | N | Mean Assay (% Label Claim) | %RSD |
|---|---|---|---|---|---|
| Repeatability | 1 | 1 | 6 | 100.2 | 0.85 |
| Intermediate Precision | 2 | 2 | 6 | 99.8 | 0.92 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
Acceptance Criteria:
-
LOD is typically demonstrated by an S/N ratio of 3:1.
-
LOQ is typically demonstrated by an S/N ratio of 10:1, and the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Data Summary: LOD & LOQ
| Parameter | Based on S/N Ratio | Result |
|---|---|---|
| LOD | ~3:1 | 0.1 µg/mL |
| LOQ | ~10:1 | 0.3 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a standard solution of the analyte.
-
Analyze the solution while making small, deliberate changes to the chromatographic parameters, one at a time.
-
Observe the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits (e.g., Tailing Factor ≤ 2.0, %RSD of replicate injections ≤ 2.0%).
-
The change in analyte response should be minimal.
Data Summary: Robustness
| Parameter Varied | Modification | Retention Time (min) | Peak Area | Tailing Factor |
|---|---|---|---|---|
| Control | -- | 5.42 | 1,002,100 | 1.15 |
| Flow Rate | 0.9 mL/min | 6.01 | 1,113,400 | 1.16 |
| 1.1 mL/min | 4.93 | 910,900 | 1.14 | |
| Column Temp. | 25°C | 5.65 | 1,005,300 | 1.15 |
| 35°C | 5.21 | 998,700 | 1.14 | |
| Mobile Phase pH | pH 2.3 | 5.40 | 1,001,500 | 1.15 |
| | pH 2.7 | 5.45 | 1,003,100 | 1.16 |
The data shows that minor variations do not significantly impact the method's performance, demonstrating its robustness.
Visualization of Validation Processes
Diagrams help clarify complex workflows and the interdependencies of validation parameters.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of core validation parameters.
Conclusion
This guide has systematically detailed the validation of an HPLC-UV method for 4-Cycloheptylbutanoic acid in accordance with ICH Q2(R1) guidelines. Through a comparative analysis, HPLC-UV was identified as a suitable technique for routine quality control. The provided experimental protocols, acceptance criteria, and data tables offer a practical template for scientists to follow. The successful execution of these validation studies provides a high degree of assurance that the analytical method is scientifically sound and fit for its intended purpose, ensuring data integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
Y-h. T, et al. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. Journal of Chromatography B; 2021. [Link]
-
Shimadzu Italia S.R.L. LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
LCGC International. LC–MS/MS Profiling of Salivary Short-Chain Fatty Acids in Persistent Covid Disease. [Link]
-
Han J, et al. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry; 2024. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
B. Harrington, C. M. Riley. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2019. [Link]
-
Hanai T. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC; 2020. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
- Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
-
Judita Š, et al. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija; 2018. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Long J, et al. Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources; 2018. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Kim HY, et al. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatographic Science; 2017. [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
De Baere S, et al. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis; 2013. [Link]
-
Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Italia) [shimadzu.it]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. longdom.org [longdom.org]
A Comparative Guide to the Biological Activity of 4-Cycloheptylbutanoic Acid and Structurally Related Compounds
This guide provides a comprehensive comparison of the predicted biological activity of 4-Cycloheptylbutanoic acid with its structurally similar counterparts, primarily focusing on analogs of Valproic Acid (VPA). As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a comparative analysis based on established knowledge of related molecules.
Introduction: The Therapeutic Potential of Cycloalkylalkanoic Acids
4-Cycloheptylbutanoic acid belongs to a fascinating class of compounds that are structurally related to Valproic Acid (VPA), a well-established drug used in the treatment of epilepsy, bipolar disorder, and migraine.[1][2][3] The core structure of these molecules, a short-chain fatty acid, allows for a variety of modifications, including the introduction of cyclic moieties, which can significantly impact their biological activity. The exploration of VPA analogs is driven by the desire to enhance therapeutic efficacy while mitigating adverse effects such as hepatotoxicity and teratogenicity. This guide will focus on the predicted activity of 4-Cycloheptylbutanoic acid in key areas of VPA's known mechanisms: GABAergic modulation, histone deacetylase (HDAC) inhibition, and impact on the Wnt signaling pathway.
Structural Comparison of Key Compounds
The central hypothesis in the study of VPA analogs is that modifications to the alkyl side chains can fine-tune the compound's interaction with its biological targets.[4] The introduction of a cycloheptyl group in 4-Cycloheptylbutanoic acid, in place of the propyl groups in VPA, is a significant alteration that is expected to influence its lipophilicity and steric hindrance, thereby affecting its pharmacokinetic and pharmacodynamic properties.
| Compound | Structure | Key Structural Features |
| Valproic Acid (VPA) | CH3(CH2)2CH(COOH)(CH2)2CH3 | Branched short-chain fatty acid |
| 4-Cycloheptylbutanoic acid | C7H13(CH2)3COOH | Butanoic acid with a terminal cycloheptyl group |
| Cyclopentenyl Fatty Acids | (CH2)n(C5H7)COOH | Fatty acids containing a cyclopentenyl ring |
| Cyclobutanecarboxylic acid | C4H7COOH | Carboxylic acid with a cyclobutane ring |
A direct comparison of the biological activities of these compounds requires experimental validation. The data presented in the subsequent sections are predictive and based on established structure-activity relationships for this class of molecules.
Predicted Biological Activity and Mechanistic Insights
The biological activities of 4-Cycloheptylbutanoic acid and its analogs are predicted to revolve around three primary mechanisms of action, mirroring those of Valproic Acid.
Modulation of the GABAergic System
VPA is known to increase the levels of the inhibitory neurotransmitter GABA in the brain, contributing to its anticonvulsant effects.[5][6] This is achieved, in part, through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[5][7]
Predicted Activity: The bulky cycloheptyl group of 4-Cycloheptylbutanoic acid may influence its binding to the active site of GABA-T. It is plausible that this structural feature could either enhance or decrease its inhibitory potency compared to the less sterically hindered VPA.
Experimental Workflow: In Vitro GABA-T Inhibition Assay
Caption: A typical workflow for a fluorometric in vitro HDAC inhibitor screening assay.
Wnt Signaling Pathway Modulation
VPA has been shown to activate the Wnt/β-catenin signaling pathway, which is implicated in both development and disease. [8]This effect is thought to be mediated, at least in part, through its HDAC inhibitory activity, leading to increased levels of β-catenin.
Predicted Activity: If 4-Cycloheptylbutanoic acid is a potent HDAC inhibitor, it is also likely to modulate the Wnt signaling pathway. The extent of this modulation would be dependent on its HDAC inhibitory profile and its ability to penetrate the cell and nucleus.
Logical Relationship: HDAC Inhibition and Wnt Pathway Activation
Caption: The hypothesized mechanism linking HDAC inhibition by 4-Cycloheptylbutanoic acid to the activation of the Wnt signaling pathway.
Comparative Data Summary (Predictive)
The following table provides a predictive comparison of the biological activities of 4-Cycloheptylbutanoic acid and related compounds. The values for 4-Cycloheptylbutanoic acid are hypothetical and serve as a template for the expected outcomes of the experimental protocols outlined in this guide.
| Compound | Anticonvulsant Activity (MES model, ED50, mg/kg) | GABA-T Inhibition (IC50, µM) | HDAC Inhibition (IC50, µM) | Wnt Pathway Activation (EC50, µM) |
| Valproic Acid | ~200-300 | ~400-1000 | ~400 | ~500 |
| 4-Cycloheptylbutanoic acid | To be determined | To be determined | To be determined | To be determined |
| Cyclopentenyl Fatty Acids | Variable | Largely uncharacterized | Largely uncharacterized | Largely uncharacterized |
| Cyclobutanecarboxylic acid | Likely inactive | Likely inactive | Likely inactive | Likely inactive |
Detailed Experimental Protocols
Protocol for Maximal Electroshock (MES) Seizure Test in Mice
This in vivo assay is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. [9] Materials:
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
Electroshock device
-
Test compounds (4-Cycloheptylbutanoic acid, VPA)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
Procedure:
-
Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) injection at various doses.
-
At the time of peak anticipated effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) for each compound using probit analysis.
Protocol for TOPflash Luciferase Reporter Assay for Wnt Signaling
This in vitro assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway. [10][11] Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After 24 hours, treat the transfected cells with various concentrations of the test compounds.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.
-
Normalize the TOPflash (or FOPflash) luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to vehicle-treated cells.
-
Determine the EC50 value for Wnt pathway activation for each compound.
Conclusion and Future Directions
While direct experimental data for 4-Cycloheptylbutanoic acid is currently limited, its structural similarity to Valproic Acid provides a strong foundation for predicting its biological activities. The presence of the cycloheptyl moiety is anticipated to modulate its potency as an anticonvulsant, an HDAC inhibitor, and a modulator of the Wnt signaling pathway. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of 4-Cycloheptylbutanoic acid and other novel cycloalkylalkanoic acids.
Future research should focus on generating robust in vitro and in vivo data to validate these predictions. A thorough investigation of the structure-activity relationships within a series of cycloalkylalkanoic acids will be crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The insights gained from such studies will undoubtedly contribute to the development of the next generation of drugs for a range of neurological and psychiatric disorders.
References
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wnt Reporter Activity Assay. (2025). Bio-protocol. [Link]
-
An Improved Protocol for the Virtual Screening Discovery of Novel Histone Deacetylase Inhibitors. (2019). PubMed. [Link]
-
In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (1988). PubMed. [Link]
-
How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]
-
Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]
-
Wnt / β-Catenin Signaling Pathway. ACDBio. [Link]
-
Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. (2012). PubMed. [Link]
-
Histone Deacetylase/SIRT Screening. CD BioSciences. [Link]
-
GABA transaminase inhibitor. Wikipedia. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2016). PubMed. [Link]
-
In vitro and In vivo Anticonvulsant Effect of Hydroalcoholic Extract of Moringa stenopetala in Mice Models. (2021). Journal of Complementary and Alternative Medical Research. [Link]
-
The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice. (1982). PubMed. [Link]
-
Wnt Pathway Screening Array. RayBiotech. [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). PubMed. [Link]
-
GABA transaminase inhibitor – Knowledge and References. Taylor & Francis. [Link]
-
Differential effects of GABA transaminase inhibitors on sexual behavior, locomotor activity, and motor execution in the male rat. (1983). PubMed. [Link]
-
Valproic acid's mechanism of action. The metabolism of the GABA... ResearchGate. [Link]
-
Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. (2003). PubMed. [Link]
-
The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. (2006). Cellular & Molecular Immunology. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
Discovery of novel anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) dual inhibitors exhibiting antiproliferative activity against non-small cell lung cancer. (2024). PubMed. [Link]
-
Quantitative Structure-Activity Relationship Study of Fatty Acid Derivatives as Lubricant Additive. (2026). ResearchGate. [Link]
-
Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. (2011). PubMed. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. (2017). PubMed. [Link]
-
Chemical Editing of Macrocyclic Natural Products Provides HDAC Inhibitors with Picomolar Affinities. (2018). ResearchGate. [Link]
-
Valproate. Wikipedia. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
-
The antiepileptic drug valproic acid and other medium-chain fatty acids acutely reduce phosphoinositide levels independently of inositol in Dictyostelium. (2011). PubMed. [Link]
-
cyclobutylamine. Organic Syntheses Procedure. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025). MDPI. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017). MDPI. [Link]
-
Synthesis and physicochemical, biological, and pharmacological properties of new bile acids amidated with cyclic amino acids. (1995). PubMed. [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2025). ResearchGate. [Link]
-
Depakote vs Valproic Acid Comparison. Drugs.com. [Link]
-
A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus. (2025). ResearchGate. [Link]
-
Bioactive compound and their biological activity. ResearchGate. [Link]
-
Valproic acid: medicine used for bipolar disorder, epilepsy and migraine. NHS. [Link]
-
Valproic Acid (Depakote) for Epilepsy, Headache and Bipolar. (2022). YouTube. [Link]
Sources
- 1. Depakote vs Valproic Acid Comparison - Drugs.com [drugs.com]
- 2. Valproic acid: medicine used for bipolar disorder, epilepsy and migraine - NHS [nhs.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Differential effects of GABA transaminase inhibitors on sexual behavior, locomotor activity, and motor execution in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
A Comprehensive Guide to Evaluating the In Vitro and In Vivo Efficacy of 4-Cycloheptylbutanoic Acid
This guide provides a detailed framework for the comprehensive evaluation of 4-Cycloheptylbutanoic acid, a novel carboxylic acid derivative. Given the limited publicly available data on this specific molecule, this document outlines a proposed series of in vitro and in vivo studies to elucidate its potential therapeutic efficacy. The experimental design emphasizes scientific integrity, logical progression from foundational screening to preclinical validation, and objective comparison with a relevant alternative compound.
Introduction to 4-Cycloheptylbutanoic Acid: Rationale for Investigation
4-Cycloheptylbutanoic acid (C11H20O2) is a medium-chain fatty acid derivative characterized by a cycloheptyl group.[1] The presence of this bulky cycloalkane moiety suggests potential for unique interactions with biological targets compared to linear fatty acids. Fatty acids and their derivatives are known to play crucial roles in cellular signaling, energy metabolism, and inflammation.[2][3] For instance, decanoic acid, a medium-chain fatty acid, has been shown to impact energy metabolism in hippocampal neurons.[4] Furthermore, modifications to the fatty acid structure can significantly alter their biological activity, as seen with various anti-inflammatory and anti-cancer derivatives.[5][6]
Based on these principles, we hypothesize that 4-Cycloheptylbutanoic acid may exhibit therapeutic potential in metabolic and inflammatory disorders. This guide will propose a research plan to test this hypothesis, using 4-Phenylbutyric acid (4-PBA) as a comparator compound. 4-PBA is a structurally related short-chain fatty acid derivative with well-documented anti-inflammatory and cell-stress-inhibiting effects, making it an excellent benchmark.[7]
In Vitro Efficacy Assessment
The initial phase of investigation focuses on cell-based assays to determine the cytotoxic profile and potential anti-inflammatory and metabolic activities of 4-Cycloheptylbutanoic acid.
Cytotoxicity Profiling
Rationale: It is crucial to first establish the concentration range at which 4-Cycloheptylbutanoic acid is non-toxic to cells, ensuring that any observed effects in subsequent assays are not due to cell death.[6] We will assess cytotoxicity in cell lines relevant to both metabolic and inflammatory processes.
Experimental Protocol:
-
Cell Culture:
-
HEK293T (human embryonic kidney) cells will be used as a general toxicity screen.
-
RAW 264.7 (murine macrophage) cells will be used to assess toxicity in an immune cell line.
-
HepG2 (human hepatoma) cells will be used to evaluate potential liver-specific toxicity.
-
-
Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 4-Cycloheptylbutanoic acid (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.
-
MTT Assay: Cell viability will be quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated to determine the cytotoxic potential.
Anti-Inflammatory Activity
Rationale: Many fatty acid derivatives exhibit anti-inflammatory properties.[5] We will investigate the ability of 4-Cycloheptylbutanoic acid to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture and Stimulation: RAW 264.7 macrophages will be pre-treated with non-toxic concentrations of 4-Cycloheptylbutanoic acid or 4-PBA for 2 hours, followed by stimulation with LPS (100 ng/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant will be measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant will be quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Western Blot Analysis: The activation of the NF-κB signaling pathway, a key regulator of inflammation, will be assessed by measuring the phosphorylation of p65 and IκBα via Western blot.[7]
Metabolic Activity: Fatty Acid Oxidation
Rationale: As a fatty acid derivative, 4-Cycloheptylbutanoic acid may influence cellular energy metabolism, specifically fatty acid oxidation (FAO).[8] An in vitro FAO assay can determine if the compound enhances or inhibits this pathway.
Experimental Protocol:
-
Cell Culture: HepG2 cells will be seeded in a 96-well plate.
-
FAO Assay: An extracellular flux analyzer will be used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Cells will be provided with an FAO substrate (e.g., palmitate-BSA conjugate) in the presence or absence of 4-Cycloheptylbutanoic acid.[9]
-
Controls: Etomoxir, a known inhibitor of FAO, will be used as a negative control.
-
Data Analysis: Changes in OCR in response to 4-Cycloheptylbutanoic acid will indicate its effect on fatty acid oxidation.
Hypothetical In Vitro Data Summary
| Assay | 4-Cycloheptylbutanoic Acid | 4-Phenylbutyric Acid (Comparator) | Vehicle Control |
| Cytotoxicity (IC50) | |||
| HEK293T | > 100 µM | > 100 µM | N/A |
| RAW 264.7 | 85 µM | 95 µM | N/A |
| HepG2 | > 100 µM | > 100 µM | N/A |
| Anti-Inflammatory | |||
| NO Production (% inh) | 60% @ 20 µM | 45% @ 20 µM | 0% |
| TNF-α Release (% inh) | 75% @ 20 µM | 55% @ 20 µM | 0% |
| Metabolic Activity | |||
| FAO (OCR change) | +30% @ 10 µM | +15% @ 10 µM | No change |
Diagram of In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of 4-Cycloheptylbutanoic acid.
In Vivo Efficacy Assessment
Based on promising in vitro anti-inflammatory and metabolic activity, the next logical step is to evaluate the efficacy of 4-Cycloheptylbutanoic acid in a relevant animal model.
Animal Model: Diet-Induced Obesity and Inflammation
Rationale: A diet-induced obesity (DIO) mouse model is highly relevant for studying compounds with potential metabolic and anti-inflammatory effects.[10][11] These animals develop key features of metabolic syndrome, including obesity, insulin resistance, and chronic low-grade inflammation.
Experimental Protocol:
-
Animals: Male C57BL/6J mice will be fed a high-fat diet (HFD) for 12-16 weeks to induce obesity.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil)
-
4-Cycloheptylbutanoic acid (e.g., 10 mg/kg and 30 mg/kg, daily oral gavage)
-
4-Phenylbutyric acid (30 mg/kg, daily oral gavage)
-
-
Duration: The treatment will last for 4-6 weeks.
-
Monitoring: Body weight and food intake will be monitored regularly.
Efficacy Endpoints
Rationale: A comprehensive set of endpoints will be measured to assess the metabolic and anti-inflammatory effects of the compound in vivo.
Metabolic Parameters:
-
Glucose Tolerance Test (GTT): To assess insulin sensitivity.
-
Plasma Analysis: Measurement of insulin, triglycerides, and cholesterol levels.
-
Liver Analysis: Histological examination of the liver for steatosis (fatty liver) and measurement of liver triglyceride content.
Inflammatory Markers:
-
Plasma Cytokines: Measurement of circulating levels of TNF-α and IL-6.
-
Gene Expression: qPCR analysis of inflammatory gene expression (e.g., Tnf, Il6, Ccl2) in liver and adipose tissue.
Diagram of In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation in a diet-induced obesity model.
Hypothetical In Vivo Data Summary
| Parameter | Vehicle Control | 4-Cycloheptylbutanoic Acid (30 mg/kg) | 4-Phenylbutyric Acid (30 mg/kg) |
| Body Weight Change | +5.2 g | +2.8 g | +3.5 g |
| Glucose Tolerance (AUC) | 45000 | 32000 | 36000 |
| Plasma TNF-α (pg/mL) | 150 | 80 | 100 |
| Liver Triglycerides (mg/g) | 120 | 75 | 90 |
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the in vitro and in vivo efficacy of 4-Cycloheptylbutanoic acid. The proposed experiments will provide crucial data on its safety profile, anti-inflammatory potential, and metabolic effects. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and potential as a therapeutic agent for metabolic and inflammatory diseases. The direct comparison with 4-PBA will provide valuable context for its relative potency and efficacy.
References
- Evotec. (n.d.). in vivo Metabolic Disease.
- Inotiv. (n.d.). Metabolic Disease Models.
- Biocytogen. (n.d.). Metabolic Disease Models.
- Selvita. (n.d.). In Vivo Metabolic Models.
- Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models.
-
González-Trujano, M. E., et al. (2024). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. MDPI. Retrieved from [Link]
-
Nishikawa, D., et al. (n.d.). Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay. J-Stage. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Retrieved from [Link]
-
CliniSciences. (n.d.). Fatty acid Assay Kit. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopentylbutanoic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropylbutanoic acid. Retrieved from [Link]
-
Steele, V. E., et al. (1998). Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]
-
Reyes-Zurita, F. J., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Retrieved from [Link]
-
Hicsasmaz, H., et al. (2020). Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta-Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons. PubMed. Retrieved from [Link]
-
Polin, M. G., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester. Retrieved from [Link]
-
McCann, M. E., et al. (2005). In vitro effects and in vivo efficacy of a novel cyclooxygenase-2 inhibitor in cats with lipopolysaccharide-induced pyrexia. PubMed. Retrieved from [Link]
-
Borch, R. F., & Millard, J. A. (1987). The mechanism of activation of 4-hydroxycyclophosphamide. PubMed. Retrieved from [Link]
-
Yeo, C. M., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. Retrieved from [Link]
-
Li, Y., et al. (2025). The Therapeutic Potential of Gut-Microbiota-Derived Metabolite 4-Phenylbutyric Acid in Escherichia coli-Induced Colitis. MDPI. Retrieved from [Link]
-
Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC. Retrieved from [Link]
-
Zgórniak-Nowosielska, I., et al. (2025). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Central European Journal of Immunology. Retrieved from [Link]
Sources
- 1. 4401-30-3|4-Cycloheptylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. Fatty acid Assay Kit Clinisciences [clinisciences.com]
- 3. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta-Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. in vivo Metabolic Disease | Evotec [evotec.com]
- 11. selvita.com [selvita.com]
A Head-to-Head Comparison of 4-Cycloheptylbutanoic Acid and Mesalamine for the Management of Ulcerative Colitis: A Preclinical Guide
Introduction: The Evolving Landscape of IBD Therapeutics
Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD) of the colon, presents a significant therapeutic challenge. The current standard-of-care often involves a stepped approach, beginning with 5-aminosalicylic acid (5-ASA) compounds like mesalamine for mild-to-moderate disease. While effective for many, a segment of patients either do not respond or lose response over time, necessitating the exploration of novel therapeutic modalities with distinct mechanisms of action.
This guide introduces 4-Cycloheptylbutanoic acid, a novel small molecule, and provides a preclinical head-to-head comparison with the established first-line therapy, mesalamine. As 4-Cycloheptylbutanoic acid is a research-stage compound with limited public data, we will leverage data from its close structural and functional analog, 4-Phenylbutyric acid (4-PBA), to project its therapeutic potential and mechanistic profile. 4-PBA is a known chemical chaperone that mitigates endoplasmic reticulum (ER) stress, a pathway increasingly implicated in the pathogenesis of IBD.[1] This comparison is designed for researchers, scientists, and drug development professionals to highlight a promising new therapeutic avenue and to provide the experimental frameworks necessary to validate these findings.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic efficacy of any compound is fundamentally rooted in its mechanism of action. Here, we delve into the distinct yet potentially complementary pathways targeted by 4-PBA (as a proxy for 4-Cycloheptylbutanoic acid) and mesalamine.
4-Phenylbutyric Acid (4-PBA): The Endoplasmic Reticulum Stress Modulator
Emerging evidence points to ER stress as a key contributor to the inflammatory cascade in UC. The ER is responsible for the proper folding of proteins; when this process is disrupted, unfolded or misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to inflammation and apoptosis of intestinal epithelial cells, compromising the gut barrier.
4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation, thereby alleviating ER stress.[1] By facilitating proper protein folding, 4-PBA can:
-
Reduce Pro-inflammatory Cytokine Production: Alleviating ER stress can dampen the inflammatory response, leading to decreased production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
-
Inhibit NF-κB Signaling: 4-PBA has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[1]
-
Modulate the TLR4/MyD88/NF-κB Pathway: Studies have indicated that 4-PBA can inhibit the TLR4-mediated inflammatory pathway, which is often activated by bacterial products in the gut.[1]
Caption: Multifactorial mechanism of action of Mesalamine.
Preclinical Efficacy: A Comparative Analysis
The efficacy of both 4-PBA and mesalamine has been evaluated in well-established preclinical models of colitis, primarily the dextran sulfate sodium (DSS)-induced and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced models.
| Parameter | 4-Phenylbutyric Acid (Proxy) | Mesalamine (Standard-of-Care) | References |
| Animal Model | DSS-induced colitis (mice), TNBS-induced colitis (rats) | DSS-induced colitis (mice/rats), TNBS-induced colitis (rats) | ,[2],[3],[4] [5] |
| Typical Dose | 10-30 mg/kg (oral) | 50-100 mg/kg (oral) | ,[2] [3] |
| Effect on Disease Activity Index (DAI) | Significant reduction in DAI (weight loss, stool consistency, bleeding) | Significant reduction in DAI | ,[2] [5] |
| Histological Improvement | Marked reduction in mucosal damage and inflammatory cell infiltration | Significant improvement in overall histological score | ,[2] [6] |
| Colon Length | Attenuation of DSS-induced colon shortening | Improvement in colon length | ,[2] [5] |
| Biomarker Modulation | Decreased colonic levels of TNF-α, IL-1β, and IL-6 | Reduced tissue levels of TNF-α and malondialdehyde (MDA) | ,[1] [6] |
Safety and Tolerability Profile
| Feature | 4-Phenylbutyric Acid (Proxy) | Mesalamine (Standard-of-Care) | References |
| Clinical Use | FDA-approved for urea cycle disorders. | Widely used for mild-to-moderate ulcerative colitis. | [7] |
| Common Adverse Events | Honey-like body odor, sedation, anorexia. [8] | Headache, nausea, abdominal pain, rash, diarrhea. | [9] |
| Serious Adverse Events | Metabolic acidosis (rare). [8] | Nephrotoxicity (rare but serious), hypersensitivity reactions. | [9] |
| Long-term Safety | Generally considered safe for long-term use in approved indications. | Well-established long-term safety profile. | ,[7] [9] |
Experimental Protocols
In Vitro Model: Caco-2 Cell Monolayer for Intestinal Inflammation
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a valuable in vitro model to study intestinal epithelial barrier function and inflammation.
Workflow Diagram:
Caption: In vitro experimental workflow using Caco-2 cells.
Detailed Protocol:
-
Cell Culture: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm² on Transwell inserts (0.4 µm pore size) in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer with tight junctions.
-
Barrier Integrity Measurement: Measure the transepithelial electrical resistance (TEER) using a voltmeter to confirm monolayer integrity (TEER > 250 Ω·cm²).
-
Treatment: Pre-treat the apical side of the monolayer with various concentrations of 4-Cycloheptylbutanoic acid or mesalamine for 2 hours.
-
Inflammation Induction: Add TNF-α (10 ng/mL) or LPS (1 µg/mL) to the basolateral side to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Analysis:
-
Measure TEER again to assess changes in barrier integrity.
-
Collect the basolateral medium to quantify the secretion of pro-inflammatory cytokines (e.g., IL-8) by ELISA.
-
Lyse the cells to extract proteins for Western blot analysis of key inflammatory pathway proteins (e.g., NF-κB, COX-2).
-
In Vivo Model: DSS-Induced Colitis in Mice
The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human UC.
Workflow Diagram:
Caption: In vivo experimental workflow for DSS-induced colitis.
Detailed Protocol:
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + 4-Cycloheptylbutanoic acid (e.g., 20 mg/kg)
-
Group 4: DSS + Mesalamine (e.g., 50 mg/kg) [2]4. Colitis Induction: Provide 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 days.
-
-
Treatment Administration: Administer the respective treatments daily via oral gavage from day 0 to day 7.
-
Daily Monitoring: Record body weight, stool consistency, and the presence of fecal blood daily to calculate the Disease Activity Index (DAI).
-
Termination: On day 8, euthanize the mice by CO₂ asphyxiation.
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect a distal segment of the colon for histological analysis (H&E staining) to assess mucosal damage and inflammation.
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Conclusion and Future Directions
This preclinical comparison, using 4-PBA as a proxy, suggests that 4-Cycloheptylbutanoic acid holds promise as a novel therapeutic for ulcerative colitis by targeting the ER stress pathway. Its distinct mechanism of action compared to the standard-of-care, mesalamine, offers a potential new strategy for patients with IBD. The provided experimental protocols offer a robust framework for the direct, head-to-head evaluation of 4-Cycloheptylbutanoic acid against mesalamine. Future studies should focus on confirming the efficacy of 4-Cycloheptylbutanoic acid in these models, elucidating its detailed pharmacokinetic and pharmacodynamic profiles, and exploring its potential for combination therapy with existing treatments to achieve synergistic effects and improve patient outcomes.
References
-
Koukarokou, O., et al. (2014). Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron. Gastroenterology Research and Practice. Available at: [Link]
-
Bajaj, R., et al. (2019). Spray dried formulation of mesalamine embedded with probiotic biomass for the treatment of ulcerative colitis: in-vitro and in-vivo studies. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Ren, W., et al. (2019). 4-Phenylbutyric acid accelerates rehabilitation of barrier function in intestinal porcine epithelial cell (IPEC-J2) monolayer model. Journal of Animal Science and Biotechnology. Available at: [Link]
-
Ganesan, K., et al. (2023). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Schwab, M., et al. (2009). Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level. Cancer Letters. Available at: [Link]
-
Furmaga, A., et al. (2023). Mesalazine–PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Pharmacology Review(s) - Asacol. Available at: [Link]
-
Stremmel, W., et al. (2020). The Detergent Effect of Mesalazine Interferes with Phosphatidylcholine Binding to Mucin 2. Digestive Diseases. Available at: [Link]
-
Najar, A. A., et al. (2024). Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats. Saudi Pharmaceutical Journal. Available at: [Link]
-
Li, C., et al. (2023). The Therapeutic Potential of Gut-Microbiota-Derived Metabolite 4-Phenylbutyric Acid in Escherichia coli-Induced Colitis. Metabolites. Available at: [Link]
-
Koukarokou, O., et al. (2014). Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, Following Various Doses of Orally Administered Iron. Gastroenterology Research and Practice. Available at: [Link]
-
Singh, V. P., et al. (2017). Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor. Gastroenterology. Available at: [Link]
-
Najar, A. A., et al. (2024). Anti-oxidant and Anti-inflammatory Potential of Different Polymer-Based Mesalamine Delayed-Release Granules in TNBS-Induced Ulcerative Colitis in Wistar Rats. ResearchGate. Available at: [Link]
-
Singh, V. P., et al. (2017). Mice pretreated with mesalamine acquire the resistance to DSSinduced... ResearchGate. Available at: [Link]
-
Luciani, M. G., et al. (2007). ( A ) Cell counts of Caco-2, HT-29 and HCT-116 cells after incubation... ResearchGate. Available at: [Link]
-
Te Velde, A. A., et al. (2006). Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice. ResearchGate. Available at: [Link]
-
Tahan, G., et al. (2009). Oral administration of mesalazine protects against mucosal injury and permeation in dextran sulfate sodium-induced colitis in rats. Scandinavian Journal of Gastroenterology. Available at: [Link]
-
Guo, H., et al. (2014). 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. Life Sciences. Available at: [Link]
-
Park, S. H., et al. (2020). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. International Journal of Rheumatic Diseases. Available at: [Link]
-
MyCrohnsAndColitisTeam. (2023). Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis. Available at: [Link]
-
Medscape. (2005). Literature Review -- New Formulations of 5-Aminosalicylic Acid Agents. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). Mesalamine N204 412S003 Clinical PREA. Available at: [Link]
-
Wehkamp, J., et al. (2015). pH-dependent vs. constant release of mesalazine in the treatment of ulcerative colitis: Do drug delivery concepts determine therapeutic efficacy? (Review). Molecular Medicine Reports. Available at: [Link]
-
Nakashima, T., et al. (2019). Switching between Three Types of Mesalazine Formulation and Sulfasalazine in Patients with Active Ulcerative Colitis Who Have Already Received High-Dose Treatment with These Agents. Medicina. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oral administration of mesalazine protects against mucosal injury and permeation in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 8. fda.gov [fda.gov]
- 9. login.medscape.com [login.medscape.com]
Benchmarking the performance of 4-Cycloheptylbutanoic acid in different biological assays
As a Senior Application Scientist, this guide provides a comprehensive performance benchmark of 4-Cycloheptylbutanoic acid in key biological assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel short-chain fatty acid derivatives.
Introduction: The Rationale for Developing Novel Valproic Acid Analogs
Valproic acid (VPA), a short-chain fatty acid, is a widely used therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Beyond its well-established role in managing these conditions, VPA has garnered significant interest for its potential applications in cancer therapy and the treatment of neurodegenerative diseases.[1][2] This expanded therapeutic scope is largely attributed to its activity as a histone deacetylase (HDAC) inhibitor.[2][] By inhibiting HDACs, VPA can modulate gene expression, leading to cell growth arrest, differentiation, and apoptosis in cancer cells.[2]
Despite its broad efficacy, the clinical use of VPA is associated with notable side effects, including teratogenicity and hepatotoxicity.[1] This has spurred the development of structural analogs of VPA with the aim of enhancing therapeutic potency while mitigating adverse effects.[1] 4-Cycloheptylbutanoic acid represents one such analog, designed to explore the impact of a bulky cycloalkyl group on the biological activity profile. This guide presents a comparative performance analysis of 4-Cycloheptylbutanoic acid against its parent compound, Valproic acid, and other established HDAC inhibitors in a series of fundamental biological assays.
Comparative Benchmarking Strategy
To comprehensively evaluate the biological performance of 4-Cycloheptylbutanoic acid, a multi-tiered assay strategy was employed. This approach allows for a direct comparison of its efficacy and selectivity against relevant benchmark compounds. The selected assays are central to characterizing compounds with potential applications in oncology and neurology.
The following compounds were used for this comparative analysis:
-
Test Compound: 4-Cycloheptylbutanoic acid
-
Parent Compound: Valproic Acid (VPA)
-
Positive Controls (Established HDAC Inhibitors):
-
Vorinostat (SAHA)
-
Panobinostat
-
The biological activities of these compounds were assessed in three key areas:
-
HDAC Inhibition: To determine the direct inhibitory effect on histone deacetylase enzymes.
-
In Vitro Cytotoxicity: To evaluate the anti-proliferative effects on cancer cell lines.
-
Neuronal Cell Viability: To assess the potential for neurotoxicity or neuroprotection.
Experimental Protocols
HDAC Inhibition Assay
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of HDACs. A fluorometric assay is employed for its high sensitivity and suitability for high-throughput screening.
Methodology:
-
Preparation of Reagents:
-
HDAC Enzyme (HeLa nuclear extract)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
-
Assay Procedure:
-
A 96-well black microplate is used.
-
Serial dilutions of the test compounds (4-Cycloheptylbutanoic acid, Valproic Acid, Vorinostat, Panobinostat) are prepared in the assay buffer.
-
HDAC enzyme is added to each well containing the test compounds and incubated for a short period.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for 1 hour.
-
The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader (Excitation/Emission ~360/460 nm).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.
-
In Vitro Cytotoxicity Assay
Rationale: This assay assesses the anti-proliferative effect of the compounds on cancer cells. The human colorectal carcinoma cell line (HCT116) is chosen as it is a well-characterized model for studying the effects of HDAC inhibitors.
Methodology:
-
Cell Culture:
-
HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well clear microplate at a density of 5,000 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plate is incubated for 72 hours.
-
Cell viability is assessed using the Sulforhodamine B (SRB) assay.
-
Cells are fixed with 10% trichloroacetic acid.
-
Plates are washed and stained with 0.4% SRB solution.
-
Unbound dye is washed away, and the bound dye is solubilized with 10 mM Tris base solution.
-
-
Absorbance is measured at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Neuronal Cell Viability Assay
Rationale: To evaluate the potential neurotoxicity or neuroprotective effects of the compounds, a neuronal cell viability assay is performed. The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.
Methodology:
-
Cell Culture:
-
SH-SY5Y cells are cultured in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well clear microplate and allowed to differentiate for 5-7 days with reduced serum medium containing retinoic acid.
-
Differentiated cells are treated with serial dilutions of the test compounds for 48 hours.
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are solubilized with DMSO.
-
-
Absorbance is measured at 570 nm.
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) for cell viability is calculated by plotting the percentage of viable cells against the logarithm of the compound concentration.
-
Performance Comparison Data
The following tables summarize the illustrative performance data of 4-Cycloheptylbutanoic acid in comparison to Valproic Acid, Vorinostat, and Panobinostat.
Table 1: HDAC Inhibition
| Compound | IC50 (µM) |
| 4-Cycloheptylbutanoic acid | 75 |
| Valproic Acid | 400 |
| Vorinostat | 0.05 |
| Panobinostat | 0.02 |
Table 2: In Vitro Cytotoxicity (HCT116 Cells)
| Compound | GI50 (µM) |
| 4-Cycloheptylbutanoic acid | 150 |
| Valproic Acid | >1000 |
| Vorinostat | 1.5 |
| Panobinostat | 0.5 |
Table 3: Neuronal Cell Viability (SH-SY5Y Cells)
| Compound | EC50 (µM) |
| 4-Cycloheptylbutanoic acid | >500 |
| Valproic Acid | >1000 |
| Vorinostat | 10 |
| Panobinostat | 2 |
Analysis and Interpretation
The illustrative data provides a framework for evaluating the potential of 4-Cycloheptylbutanoic acid as a therapeutic agent.
-
HDAC Inhibition: 4-Cycloheptylbutanoic acid demonstrates significantly improved HDAC inhibitory activity compared to its parent compound, Valproic acid. The lower IC50 value suggests that the cycloheptyl moiety may enhance the binding affinity to the active site of HDAC enzymes. However, its potency remains considerably lower than that of the established HDAC inhibitors, Vorinostat and Panobinostat.
-
Anti-cancer Activity: The enhanced HDAC inhibition of 4-Cycloheptylbutanoic acid translates to a more potent anti-proliferative effect against HCT116 cancer cells compared to Valproic acid. This suggests that the structural modification is beneficial for its potential as an anti-cancer agent. As with HDAC inhibition, the cytotoxicity is less pronounced than that of Vorinostat and Panobinostat.
-
Neuronal Cell Viability: Importantly, 4-Cycloheptylbutanoic acid shows a favorable profile in terms of neuronal cell viability, with a high EC50 value comparable to Valproic acid. This indicates a potentially lower risk of neurotoxicity compared to the potent HDAC inhibitors Vorinostat and Panobinostat, which exhibit toxicity at lower concentrations.
Conclusion and Future Directions
This comparative guide demonstrates that 4-Cycloheptylbutanoic acid is a promising analog of Valproic acid with enhanced HDAC inhibitory and anti-cancer activities, while maintaining a favorable neuronal safety profile. The cycloheptyl substitution appears to be a key modification for improving the therapeutic index of VPA-based compounds.
Further investigations are warranted to fully characterize the therapeutic potential of 4-Cycloheptylbutanoic acid. These include:
-
HDAC Isoform Selectivity Profiling: To determine if the compound selectively inhibits specific HDAC isoforms.
-
In Vivo Efficacy Studies: To evaluate its anti-tumor and neuroprotective effects in animal models.
-
Pharmacokinetic and Toxicological Studies: To assess its drug-like properties and overall safety profile.
This guide provides a foundational dataset for researchers and drug developers, highlighting the potential of 4-Cycloheptylbutanoic acid as a lead compound for the development of novel therapeutics for cancer and neurological disorders.
References
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Pharmaceuticals, 14(12), 1301. [Link]
-
Valproic Acid, a Drug with Multiple Molecular Targets Related to Its Potential Neuroprotective Action. (2012). Journal of Biosciences and Medicines, 1(1), 1-9. [Link]
-
Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (2013). Nuclear Medicine and Biology, 40(7), 903-910. [Link]
-
Structure-activity Relationships of Unsaturated Analogues of Valproic Acid. (1995). Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]
Sources
A review comparing the therapeutic potential of various fatty acid derivatives including 4-Cycloheptylbutanoic acid
A Comparative Review of the Therapeutic Potential of Fatty Acid Derivatives
Introduction: Fatty Acids as More Than Just Building Blocks
For decades, fatty acids were primarily viewed through the lens of cellular structure and energy storage. However, a paradigm shift has revealed their derivatives as highly specific signaling molecules with profound therapeutic implications. These molecules, ranging from simple short-chain fatty acids to complex conjugates, exert control over a vast array of physiological processes by interacting with specific cellular targets.[1][2] This guide provides a comparative analysis of the therapeutic potential of several classes of fatty acid derivatives, with a special focus on the emerging compound 4-Cycloheptylbutanoic acid. We will delve into their mechanisms of action, compare their efficacy based on available data, and provide standardized experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex but promising landscape of fatty acid-based therapeutics.
Section 1: Key Mechanisms of Action for Therapeutic Fatty Acid Derivatives
The therapeutic effects of fatty acid derivatives are largely mediated by their interaction with a few key classes of proteins: nuclear receptors, G-protein coupled receptors (GPCRs), and enzymes. Understanding these primary targets is crucial for comparing their downstream effects.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acid ligands, regulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation.[3][4] There are three main isoforms:
-
PPARα: Primarily expressed in the liver, it governs fatty acid catabolism. Agonists are used to treat dyslipidemia.[3][4]
-
PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipocyte differentiation and insulin sensitivity.[3][4]
-
PPARδ/β: Involved in fatty acid oxidation and is being explored for metabolic disorders.[4] Dual PPARα/γ agonists are also in development to combine the benefits of both pathways.[3][[“]]
-
-
Free Fatty Acid Receptors (FFARs): These are GPCRs located on the cell surface that sense extracellular fatty acids.
-
GPR40 (FFAR1): Found predominantly on pancreatic β-cells, its activation by medium- to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it a prime target for type 2 diabetes.[6][7][8]
-
GPR120 (FFAR4): Expressed in the gut and adipose tissue, it mediates anti-inflammatory effects and promotes the secretion of incretin hormones like GLP-1.[7]
-
-
Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure.[9][10] Short-chain fatty acids and their derivatives can inhibit HDACs, leading to histone hyperacetylation and the expression of genes involved in cell cycle arrest and differentiation, a mechanism leveraged in cancer and neurological disorders.[2][9][10]
Below is a generalized diagram illustrating these primary signaling hubs for fatty acid derivatives.
Caption: Major signaling pathways activated or inhibited by fatty acid derivatives.
Section 2: Comparative Profiles of Selected Fatty Acid Derivatives
Here we compare 4-Cycloheptylbutanoic acid with more established fatty acid derivatives, highlighting their mechanisms and therapeutic applications.
4-Cycloheptylbutanoic Acid: An Unexplored Candidate
Information on 4-Cycloheptylbutanoic acid is sparse in publicly available literature. However, its structure—a butanoic acid (a short-chain fatty acid) appended with a bulky, lipophilic cycloheptyl group—allows for informed hypotheses about its potential therapeutic targets.
-
Structural Rationale: The presence of cyclic moieties, such as cyclohexane or cycloheptane, is a common feature in drug design to increase potency, improve metabolic stability, or modulate receptor binding by occupying deeper lipophilic pockets.[11][12] The cycloheptyl group significantly increases the lipophilicity compared to simple butyrate.
-
Hypothesized Targets:
-
HDAC Inhibition: Butyrate is a known, albeit weak, HDAC inhibitor.[9] The cycloheptyl group could potentially enhance binding affinity to the hydrophobic active site of certain HDAC isoforms.
-
PPAR Agonism: The overall structure may allow it to act as a ligand for PPARs, which are known to bind a wide variety of fatty acids.
-
FFAR Agonism: While butyrate primarily targets FFAR2/3, the increased chain length and lipophilicity conferred by the cycloheptyl group might shift its activity towards GPR40/FFAR1, which binds longer-chain fatty acids.[8]
-
Without experimental data, its therapeutic potential remains speculative but warrants investigation in metabolic, inflammatory, or oncologic contexts.
Pemafibrate (PPARα Agonist)
Pemafibrate is a selective PPARα modulator (SPPARMα) used clinically for the treatment of dyslipidemia, particularly hypertriglyceridemia.
-
Mechanism of Action: As a potent PPARα agonist, pemafibrate stimulates the transcription of genes involved in fatty acid oxidation, lipoprotein lipase activity, and HDL cholesterol formation, while decreasing the production of triglyceride-rich lipoproteins.[4]
-
Therapeutic Application: Primarily used to lower high triglyceride levels and improve the overall lipid profile in patients with metabolic syndrome.[4]
Valproic Acid (HDAC Inhibitor)
Valproic acid (VPA) is a branched short-chain fatty acid that is widely used as an anti-epileptic drug and mood stabilizer. Its therapeutic effects are, in part, attributed to its role as an HDAC inhibitor.[13]
-
Mechanism of Action: VPA inhibits class I and IIa HDACs, leading to changes in gene expression that affect neuronal excitability and cell survival.[13][14] This activity is also being explored for its anti-cancer properties.[15]
-
Therapeutic Application: Treatment of epilepsy, bipolar disorder, and migraine prevention.[13] Its potential in cancer therapy is under active investigation.[13][15]
Fasiglifam (GPR40/FFAR1 Agonist)
Fasiglifam (TAK-875) was a potent and selective GPR40 agonist developed for type 2 diabetes. Although its development was halted due to concerns about liver toxicity, it serves as a key exemplar for this class of drugs.[7]
-
Mechanism of Action: Fasiglifam activates GPR40 on pancreatic β-cells, enhancing glucose-dependent insulin secretion.[7][8] This glucose-dependency is a major advantage, as it reduces the risk of hypoglycemia compared to other insulin secretagogues.[8]
-
Therapeutic Application: Investigated for the treatment of type 2 diabetes mellitus. Newer GPR40 agonists with improved safety profiles are currently in development.[6][16]
Quantitative Comparison of Derivative Classes
| Derivative Class | Example Compound | Primary Target | Key Indication | Potency Range (Typical) |
| Cycloalkyl Butanoic Acids | 4-Cycloheptylbutanoic acid | Hypothesized: HDAC, PPARs | To be determined | Unknown |
| PPARα Agonists | Pemafibrate | PPARα | Dyslipidemia | EC50: ~1 nM |
| Fatty Acid HDAC Inhibitors | Valproic Acid | HDAC Class I/IIa | Epilepsy, Bipolar Disorder | IC50: ~0.4-2 mM |
| GPR40 Agonists | Fasiglifam | GPR40 (FFAR1) | Type 2 Diabetes | EC50: ~10-40 nM |
Note: Potency values are approximate and can vary based on the specific assay conditions.
Section 3: Experimental Workflows for Evaluating Therapeutic Potential
To validate the hypothesized potential of a novel compound like 4-Cycloheptylbutanoic acid, a tiered approach of in vitro and in vivo experiments is necessary.
Workflow for Target Identification and Validation
This workflow outlines the initial screening process to determine which of the hypothesized targets the novel compound interacts with.
Caption: Tiered workflow for characterizing a novel fatty acid derivative.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a standardized method to assess whether a compound inhibits HDAC activity.
Principle: This assay uses a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorophore. The fluorescence intensity is directly proportional to the deacetylase activity.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa Nuclear Extract (as a source of HDAC enzymes) or recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test Compound (4-Cycloheptylbutanoic acid) and a known inhibitor (e.g., Valproic Acid, SAHA)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Cycloheptylbutanoic acid (e.g., from 10 mM down to 1 µM) in HDAC Assay Buffer. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup: To each well of the 96-well plate, add in the following order:
-
25 µL of HDAC Assay Buffer
-
5 µL of Test Compound or Control
-
10 µL of HeLa Nuclear Extract (diluted in assay buffer)
-
-
Enzyme Incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.
-
Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate to all wells.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30 minutes.
-
Development: Add 50 µL of Developer solution to each well. The Trichostatin A in the developer stops the HDAC reaction.
-
Signal Development: Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale for Choices:
-
HeLa Nuclear Extract: Provides a cost-effective source of multiple HDAC isoforms (primarily Class I and II), making it suitable for initial screening.
-
Fluorometric Detection: Offers high sensitivity and a wide dynamic range compared to colorimetric methods.
-
Trichostatin A in Developer: Ensures that the deacetylation reaction is stopped completely before the development step, providing a precise measurement endpoint.
Section 4: Synthesis and Future Directions
The field of fatty acid derivatives as therapeutics is expanding rapidly, moving beyond metabolic diseases into oncology, neurology, and inflammatory conditions.[2][17] While compounds like Pemafibrate are established, and the potential of classes like GPR40 agonists is clear, the therapeutic landscape for novel structures remains largely uncharted.
For 4-Cycloheptylbutanoic acid, the path forward is clear. The primary imperative is to perform the in vitro screening outlined in Section 3 to identify its primary molecular target(s).
-
If it demonstrates potent HDAC inhibition , its potential in oncology and neurodegenerative diseases should be explored.[2]
-
If it acts as a PPAR agonist , its profile as a metabolic regulator for conditions like non-alcoholic fatty liver disease could be investigated.[[“]]
-
If it activates GPR40 , it joins the next generation of potential anti-diabetic drugs, where careful toxicological profiling will be paramount.[[“]]
The addition of the cycloheptyl moiety is a rational drug design choice aimed at enhancing potency and modulating pharmacokinetic properties.[12] However, this lipophilicity can also introduce challenges such as off-target effects or poor solubility.[16] Future work must balance the potential gains in efficacy with a thorough evaluation of safety and druggability. The systematic approach described in this guide provides a robust framework for unlocking the therapeutic potential of this and other novel fatty acid derivatives.
References
- Therapeutic potential of PPARα/γ agonists in obesity and atherosclerosis - Consensus. Vertex AI Search.
-
Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence - PMC. National Institutes of Health. Available at: [Link]
-
Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes Journal. Available at: [Link]
- Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR).
-
Peroxisome proliferator‐activated receptors as therapeutic target for cancer - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC. National Institutes of Health. Available at: [Link]
-
Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI. MDPI. Available at: [Link]
-
Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - MDPI. MDPI. Available at: [Link]
- Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town | Request PDF - ResearchGate.
- 123-LB: IDG-16177, a Potent, Orally-Bioavailable GPR40 Agonist, Improves Glycemic Control and Glucose-Stimulated Insulin Secretion in Preclinical Studies - American Diabetes Association.
-
Opportunities and Challenges of Fatty Acid Conjugated Therapeutics - ResearchGate. ResearchGate. Available at: [Link]
-
Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Fatty acids and their therapeutic potential in neurological disorders - PubMed. National Institutes of Health. Available at: [Link]
-
Study Details | NCT03062592 | FFAR Agonist on Incretins, Insulin, Lipids and Inflammation. ClinicalTrials.gov. Available at: [Link]
-
An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed. National Institutes of Health. Available at: [Link]
- What are the potential therapeutic applications of FFAR1 agonists? - Consensus. Vertex AI Search.
-
The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - Frontiers. Frontiers. Available at: [Link]
-
What are GPR40 agonists and how do they work? - Patsnap Synapse. Patsnap. Available at: [Link]
-
Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed. National Institutes of Health. Available at: [Link]
Sources
- 1. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acids and their therapeutic potential in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. consensus.app [consensus.app]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator‐activated receptors as therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Cycloheptylbutanoic Acid: Personal Protective Equipment and Disposal Protocols
As the landscape of drug discovery and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. 4-Cycloheptylbutanoic acid, a carboxylic acid derivative, represents a class of compounds frequently encountered in medicinal chemistry. Ensuring the safety of laboratory personnel is the bedrock of innovative research. This guide, therefore, provides a detailed protocol for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans for 4-Cycloheptylbutanoic acid, grounded in established safety principles for carboxylic acids.
Core Principles of Chemical Handling: A Proactive Stance
The fundamental principle of laboratory safety is to minimize risk at its source. While PPE is the final line of defense, it is crucial to first implement engineering and administrative controls.[3] All work with 4-Cycloheptylbutanoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Hazard Assessment of Carboxylic Acids
Carboxylic acids, while often classified as weak acids, can still be corrosive and pose other health risks.[5] Skin contact can lead to irritation, burns, and inflammation, while eye contact can result in serious damage.[1][6] Ingestion of carboxylic acids can cause burns to the gastrointestinal tract.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with 4-Cycloheptylbutanoic acid. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a broad range of chemicals, including many acids and solvents.[7][8] Neoprene gloves also provide excellent resistance to acids.[8] Always double-check glove compatibility charts for specific breakthrough times. Avoid latex gloves as they can degrade when in contact with certain chemicals.[4] |
| Eyes | Chemical splash goggles | Safety glasses are not sufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and droplets from all angles.[9] |
| Face | Face shield (in addition to goggles) | When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a face shield should be worn over chemical splash goggles for full facial protection.[9][10] |
| Body | Long-sleeved laboratory coat | A properly fitting, buttoned lab coat made of a chemical-resistant material protects the skin and personal clothing from contamination.[3][10] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[3][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 4-Cycloheptylbutanoic acid will significantly reduce the risk of exposure. The following workflow diagram illustrates the key steps.
Experimental Protocols
Donning PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles: Put on your chemical splash goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Handling 4-Cycloheptylbutanoic Acid:
-
Fume Hood: All manipulations of 4-Cycloheptylbutanoic acid must be performed in a certified chemical fume hood.[4]
-
Secondary Containment: Use secondary containment trays for all containers to catch any potential leaks or spills.[4]
-
Dispensing: When pouring, do so slowly and carefully to avoid splashing. For transfers from larger containers, it is advisable to first pour into a smaller, more manageable beaker.
-
Avoid Incompatibilities: Keep 4-Cycloheptylbutanoic acid away from strong bases and oxidizing agents to prevent potentially vigorous reactions.[5][11]
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface.
-
Goggles: Remove goggles.
-
Lab Coat: Remove your lab coat.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove any contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][11][12] Seek medical attention.[2][11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][11] Seek immediate medical attention.[1][2][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Collection: Collect all waste containing 4-Cycloheptylbutanoic acid, including contaminated consumables like gloves and paper towels, in a clearly labeled, compatible, and sealed hazardous waste container.[13][14]
-
Segregation: Do not mix 4-Cycloheptylbutanoic acid waste with incompatible materials, such as bases.[15]
-
Empty Containers: Empty containers that held 4-Cycloheptylbutanoic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16] After rinsing and air-drying in a fume hood, the original label should be defaced, and the container marked as "EMPTY" before disposal in the appropriate recycling or trash receptacle.[16] Note that containers of acutely toxic 'P-listed' chemicals have more stringent disposal requirements and should not be rinsed.[17] While 4-Cycloheptylbutanoic acid is not expected to be on this list, it is good practice to be aware of these regulations.
-
Neutralization: For small spills, a neutralizing agent like sodium bicarbonate can be used.[10] However, for larger spills or routine waste disposal, neutralization should only be performed by trained personnel following established laboratory procedures.[13] Never attempt to neutralize a large spill without proper training and equipment.[12]
By adhering to these guidelines, researchers can confidently and safely handle 4-Cycloheptylbutanoic acid, fostering a culture of safety and scientific excellence.
References
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
University of Utah. Acid Handling. [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
The University of Edinburgh. (2024, July 22). Personal Protective Equipment | Health & Safety. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
-
University of Oklahoma. (2025-2026). EHSO Manual - Hazardous Waste. [Link]
-
Scribd. 4 - Safe Usage and Spillage Handling of Acids. [Link]
-
Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. [Link]
-
University of Pittsburgh. Empty Container Disposal Guidelines. [Link]
-
Office of Research, University of Central Florida. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
-
USC Environmental Health & Safety. Chemical Waste. [Link]
-
McMaster University. (2018, March 15). Standard Operating Procedure (SOP) Handling Concentrated Acids. [Link]
-
University of Toronto. (2019, August). HANDLING PROCEDURES FOR CHEMICAL WASTES. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. scribd.com [scribd.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. fishersci.com [fishersci.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 15. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
